Bicyclo[2.2.1]hept-2-ene
Description
Significance in Organic Synthesis and Polymer Science
Bicyclo[2.2.1]hept-2-ene and its derivatives are significant building blocks in organic synthesis and polymer science due to their unique reactivity. researchgate.net The strained double bond in the norbornene framework makes it an excellent dienophile in Diels-Alder reactions, allowing for the construction of complex polycyclic systems. magtech.com.cnontosight.ai Furthermore, it participates in other cycloaddition reactions and can be functionalized to create a wide array of derivatives with applications in pharmaceuticals and materials science. beilstein-journals.orgontosight.ai For instance, certain norbornene derivatives have been investigated for their potential as antagonists for chemokine receptors implicated in cancer.
In polymer science, this compound is a key monomer in Ring-Opening Metathesis Polymerization (ROMP). This polymerization technique, often catalyzed by ruthenium or molybdenum-based catalysts, proceeds rapidly due to the relief of ring strain, yielding polymers with high molecular weights. caltech.edunih.gov The resulting polynorbornene and its copolymers exhibit a range of desirable properties, including high thermal stability, mechanical strength, and optical clarity. ontosight.ai These characteristics make them suitable for applications in automotive parts, construction materials, packaging, and medical devices. ontosight.ai The ability to precisely control the polymer's structure and incorporate various functional groups allows for the synthesis of specialty polymers with tailored properties, such as shape-memory effects and applications in drug delivery. researchgate.net
Overview of Structural Strain and its Influence on Chemical Reactivity
The structure of this compound is characterized by significant ring strain, a consequence of its bridged bicyclic framework. evitachem.com This strain arises from the deviation of bond angles from the ideal sp³ and sp² hybridization geometries and the eclipsing interactions between hydrogen atoms. The bridgehead carbons and the double bond are particularly constrained, leading to a high strain energy, which has been reported to be around 100 kJ/mol. beilstein-journals.org This value is comparable to that of highly strained rings like cyclopropane (B1198618) and cyclobutane. beilstein-journals.org
This high degree of structural strain is the primary factor governing the chemical reactivity of this compound. evitachem.comresearchgate.net The energy stored in the strained ring is released during chemical reactions, providing a thermodynamic driving force. acs.org This is particularly evident in addition reactions across the double bond and in Ring-Opening Metathesis Polymerization (ROMP). evitachem.comnih.gov In ROMP, the relief of ring strain is the driving force for the polymerization, allowing it to proceed under mild conditions. The high reactivity of the double bond also makes it susceptible to various other transformations, such as epoxidation, cyclopropanation, and addition of electrophiles, making this compound a versatile and reactive intermediate in organic synthesis. figshare.com
| Property | Value |
| Chemical Formula | C₇H₁₀ |
| Molar Mass | 94.15 g/mol |
| Appearance | White, crystalline solid |
| Odor | Pungent, camphor-like |
| Ring Strain Energy | ~100 kJ/mol beilstein-journals.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,4S)-bicyclo[2.2.1]hept-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10/c1-2-7-4-3-6(1)5-7/h1-2,6-7H,3-5H2/t6-,7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNLZVQOOSMTJK-KNVOCYPGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
498-66-8 | |
| Record name | Bicyclo(2.2.1)heptene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8,9,10-trinorborn-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORBORNENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q51FLS550 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Bicyclo 2.2.1 Hept 2 Ene and Its Derivatives
Cycloaddition Reactions
The primary and most efficient method for synthesizing the bicyclo[2.2.1]hept-2-ene framework is through cycloaddition reactions, particularly the Diels-Alder reaction.
Diels-Alder Reaction Pathways for Norbornene Core Synthesis
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org In the context of norbornene synthesis, cyclopentadiene (B3395910) typically serves as the diene component. The reaction's efficiency and stereochemical outcome can be influenced by various factors, including the nature of the reactants, the presence of catalysts, and the reaction conditions.
The classic synthesis of the parent norbornene involves the Diels-Alder reaction between cyclopentadiene and ethylene (B1197577). However, a wide array of substituted norbornene derivatives can be accessed by employing different dienophiles. For instance, α-olefins containing electron-withdrawing groups such as nitrile, phosphonate, and ester groups readily react with cyclopentadiene to yield functionalized norbornenes. researchgate.net Similarly, the reaction of β-fluoro-β-nitrostyrenes with cyclopentadiene produces monofluorinated norbornenes in high yields. nih.gov
The diene component can also be varied. While cyclopentadiene is the most common diene for norbornene synthesis, other cyclic dienes can be used, although with varying reactivity. For example, the reaction with 1,3-cyclohexadiene (B119728) is significantly slower than with cyclopentadiene. nih.gov
| Diene Precursor | Dienophile Precursor | Product | Reference |
|---|---|---|---|
| Cyclopentadiene | Ethylene | This compound | |
| Cyclopentadiene | Acrylonitrile | 5-Cyanothis compound | researchgate.net |
| Cyclopentadiene | Methyl acrylate | Methyl this compound-5-carboxylate | researchgate.net |
| Cyclopentadiene | β-Fluoro-β-nitrostyrene | 5-Fluoro-5-nitro-6-phenylthis compound | nih.gov |
| 1,3-Cyclohexadiene | β-Fluoro-β-nitrostyrene | Monofluorinated bicyclo[2.2.2]oct-2-enes | nih.gov |
The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. When a cyclic diene like cyclopentadiene is used, two diastereomeric products can be formed: the endo and exo adducts. libretexts.org
The endo product is generally favored under kinetic control, especially at lower temperatures. youtube.com This preference is attributed to secondary orbital interactions between the developing π-system of the diene and the electron-withdrawing groups of the dienophile in the transition state. masterorganicchemistry.com However, the exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance. youtube.com Therefore, under conditions of thermodynamic control (e.g., higher temperatures), the exo product may be favored. masterorganicchemistry.com
Computational studies have shown that for some hetero-Diels-Alder reactions involving norbornene, the endo products are not preferred due to significant distortion of the norbornene framework and eclipsed conformations in the transition state, leading to a preference for the exo product. rsc.org
Lewis acids are frequently employed to catalyze the Diels-Alder reaction. scielo.br They coordinate to the dienophile, typically to a carbonyl oxygen or other basic site, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org This reduction in the HOMO-LUMO energy gap between the diene and dienophile accelerates the reaction. ias.ac.in
Quantum chemical analyses suggest that Lewis acids accelerate Diels-Alder reactions by reducing the Pauli repulsion between the reactants, which challenges the traditional view that catalysis is solely due to the lowering of the dienophile's LUMO energy. nih.gov
Common Lewis acids used in norbornene synthesis include aluminum chloride (AlCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄). ias.ac.in The use of a Lewis acid can also enhance the endo selectivity of the reaction. masterorganicchemistry.com For example, calcium triflate in combination with tetra-n-butylammonium hexafluorophosphate (B91526) has been shown to be an effective Lewis acid catalyst system for the normal electron-demand Diels-Alder reaction. ias.ac.inresearchgate.net Comparative studies have shown that Lewis acid catalysis can be significantly more effective than specific acid catalysis in aqueous media. iitd.ac.in
Enantioselective Synthesis Approaches for Chiral Norbornene Derivatives
The synthesis of enantiomerically pure norbornene derivatives is of great interest, as these compounds are valuable chiral ligands and building blocks in asymmetric synthesis. magtech.com.cn Enantioselective Diels-Alder reactions are typically achieved through the use of chiral catalysts. researchgate.net
A variety of chiral Lewis acid catalysts have been developed for the asymmetric Diels-Alder reaction. These catalysts are typically metal complexes coordinated to chiral ligands. magtech.com.cn The chiral ligand creates a chiral environment around the metal center, which in turn directs the approach of the diene and dienophile, leading to the preferential formation of one enantiomer of the product. nih.gov
Examples of successful chiral catalyst systems include those based on copper(II) complexes with bis(oxazoline) ligands, titanium complexes with TADDOLate ligands, and iron-Lewis acid catalysts with bidentate ligands like BIPHOP-F. rsc.orgwiley-vch.deacs.org The design of the chiral ligand is crucial for achieving high enantioselectivity. nih.gov For instance, the readily accessible and enantiopure hydrobenzoin (B188758) can form the backbone of a bidentate ligand that provides a chiral environment for highly enantioselective iron-Lewis acid catalyzed Diels-Alder reactions. rsc.org
One-Pot Enantioselective Diels-Alder Rearrangement Processes
The synthesis of functionalized bicyclo[2.2.1]heptane derivatives can be efficiently achieved through a sequential one-pot Diels-Alder reaction followed by a rearrangement. acs.org This methodology allows for the construction of complex molecular architectures while maintaining stereochemical control. For instance, the enantioselective synthesis of bicyclo[2.2.1]heptanones, such as (+)-herbanone, has been accomplished using a one-pot domino sequence, demonstrating that the chiral information from the initial step is fully retained in the final rearranged product. acs.org
Another powerful one-pot strategy involves a Diels-Alder cycloaddition followed by a gold(I)-catalyzed carbocyclization. This process is highly diastereoselective and enables the rapid generation of bicyclo[3.3.1]alkanones with yields ranging from 48–93%. beilstein-journals.org This method is particularly useful for creating densely substituted and highly oxygenated carbon-bridged medium-sized rings, which are core structures in many bioactive natural products like hyperforin (B191548) and garsubellin A. beilstein-journals.org The gold(I)-catalyzed 6-endo-dig cyclization proceeds effectively even in sterically demanding environments. beilstein-journals.org
The table below summarizes the results from a one-pot Diels-Alder reaction followed by an Au(I)-catalyzed cyclization, showcasing the efficiency of this method with different dienes and dienophiles. beilstein-journals.org
| Entry | Diene | Dienophile | Product | Yield (%) |
| 1 | 19 | N-phenylmaleimide | 24 | 93 |
| 2 | 19 | Maleic anhydride (B1165640) | 25 | 51 |
| 3 | 20 | N-phenylmaleimide | 26 | 88 |
| 4 | 20 | Maleic anhydride | 27 | 50 |
Data sourced from a highly diastereoselective one-pot Diels–Alder reaction/Au(I)-catalyzed carbocyclization process. beilstein-journals.org
Advanced Functionalization Strategies of the Norbornene Scaffold
The rigid, strained bicyclic structure of norbornene makes it a valuable scaffold for further chemical modification. evitachem.com Advanced functionalization strategies enable the synthesis of a wide array of derivatives with tailored properties for various applications.
Synthesis of Halogen-Containing Norbornene Adducts
Halogenated norbornene derivatives are important intermediates in organic synthesis. A notable method for their preparation is the diene condensation of N-substituted imides of 2,3-dichlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acids with hexachlorocyclopentadiene (B6142220). longdom.org This [4+2]-cycloaddition reaction proceeds regioselectively, yielding polychlorinated cyclic adducts with an endo configuration. longdom.org The reactions are typically carried out at 110-120°C for 8-10 hours, with the yield of the resulting adducts varying between 78-97%. longdom.org For example, the reaction of N-phenylimide of 2,3-dichlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid with hexachlorocyclopentadiene in boiling toluene (B28343) for 10 hours produces the corresponding octachlorotetracyclo-dodec-2-ene-dicarboxylic acid imide in 90% yield. longdom.org
The table below details the yields of various halogen-containing norbornene adducts synthesized via this method. longdom.org
| Compound | N-Substituent | Yield (%) |
| 7a | Phenyl | 90 |
| 7b | p-Tolyl | 97 |
| 7c | p-Anisyl | 95 |
| 7d | p-Ethoxyphenyl | 92 |
| 7e | m-Chlorophenyl | 78 |
| 7f | p-Chlorophenyl | 88 |
| 7g | p-Bromophenyl | 85 |
| 7x | p-Iodophenyl | 82 |
Data from the diene condensation of N-substituted 2,3-dichlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid imides with hexachlorocyclopentadiene. longdom.org
Preparation of Functionalized Norbornenes for Macromolecular Architectures
Norbornene and its derivatives are crucial monomers in polymer chemistry due to their unique cyclic structure and reactivity in polymerization reactions such as Ring-Opening Metathesis Polymerization (ROMP). evitachem.comdntb.gov.ua
Palladium-catalyzed copolymerization of ethylene with polar-functionalized norbornenes (bearing acetate, hydroxyl, and carboxylic acid groups) leads to the formation of high molecular weight polyolefin elastomers. acs.org Norbornene-type monomers are effective in these systems as they are strong π-donors and are not prone to β-hydride elimination due to their rigid structure. acs.org This allows for a wide tuning of the polar group content in the final polymer. acs.org For instance, high amounts of hydroxyl-functionalized norbornene (8.0–12.5%) can be incorporated while maintaining high catalytic activity and high copolymer molecular weight. acs.org
A modular and convergent platform for synthesizing multifunctional dendrons with all-carbon backbones has been developed using palladium/norbornene cooperative catalysis. nsf.gov This strategy allows for the precise, generation-specific installation of different functional groups into the interior layers of dendritic macromolecules. nsf.gov
Furthermore, norbornene derivatives synthesized via Diels-Alder reactions can be copolymerized with maleic anhydride under free radical conditions. researchgate.net This approach is used to create copolymers with functionalities like nitriles, phosphonates, and esters. researchgate.net The electronic nature of the substituent on the norbornene monomer significantly influences the rate of copolymerization. researchgate.net
The table below shows the results of ethylene terpolymerization with various functionalized norbornene comonomers. acs.org
| Entry | Comonomer 1 | Comonomer 2 | Activity (10⁶ g/(mol Pd·h)) | Mₙ ( kg/mol ) | Incorporation of Comonomer 2 (%) |
| 3 | DCPD | NBOAc | 1.8 | 136 | 2.5 |
| 6 | DCPD | NBOH | 1.9 | 162 | 8.0 |
| 8 | DCPD | NBCOOH | 0.4 | 55 | 1.2 |
| 4 | ENB | NBOAc | 1.5 | 115 | 3.6 |
| 7 | ENB | NBOH | 1.6 | 138 | 12.5 |
| 9 | ENB | NBCOOH | 0.2 | 34 | 1.8 |
DCPD: Dicyclopentadiene, ENB: Ethylidene norbornene. Data from Palladium-catalyzed terpolymerization of ethylene with norbornene comonomers. acs.org
Formation of Complex Polycyclic Systems via Rearrangements
The strained bicyclo[2.2.1]heptene skeleton is prone to various rearrangement reactions, providing access to complex polycyclic systems. The Fritsch-Buttenberg-Wiechell (FBW) rearrangement, a classic reaction for alkyne synthesis, has been adapted to occur on surfaces, triggered by atomic manipulation. nih.gov This allows for the controlled synthesis of long polyynes from dibromoolefin precursors, demonstrating a novel way to induce skeletal rearrangements. nih.gov
Lewis acid-catalyzed rearrangements of Diels-Alder adducts of α,β-unsaturated carbonyl compounds also lead to the formation of functionalized bicyclo[2.2.1]heptane derivatives. acs.org These rearrangements can be part of a one-pot sequence, enhancing synthetic efficiency. acs.org Additionally, complex natural product skeletons can be diversified into new polycyclic scaffolds through reactions like the Beckmann rearrangement, expanding the accessible chemical space for drug discovery. nih.gov
Reactivity and Reaction Mechanisms of Bicyclo 2.2.1 Hept 2 Ene
Mechanistic Insights into Strain-Promoted Reactivity
Bicyclo[2.2.1]hept-2-ene, commonly known as norbornene, is a bicyclic alkene distinguished by its exceptional reactivity, which is primarily attributed to significant ring strain. acs.org This strain originates from the rigid, bridged structure that forces the atoms of the six-membered ring into a boat-like conformation and distorts the geometry of the double bond, preventing it from achieving an ideal planar configuration. The total strain energy of the norbornene system is considerable, estimated to be around 28.5 kcal/mol. The release of this energy provides a powerful thermodynamic driving force for reactions that lead to the saturation of the double bond.
The inherent strain makes the double bond in norbornene significantly more reactive than a typical, unstrained alkene. This heightened reactivity allows it to participate in a variety of chemical transformations, particularly strain-promoted reactions, under conditions that would be too mild for simple alkenes. nih.gov The mechanism behind this enhanced reactivity involves a lowering of the activation energy for reactions. The ground state of the norbornene molecule is already at a high energy level due to strain; therefore, less energy is required to reach the transition state of a reaction. This ease of distorting the strained reactant to the transition state geometry accelerates the reaction rate.
A prominent example of this strain-promoted reactivity is its use in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry." For instance, norbornene and its derivatives react readily with azides in a strain-promoted azide-alkene cycloaddition (SPAAC). This reaction proceeds without the need for the copper catalyst typically required for azide-alkyne cycloadditions, highlighting the intrinsic high reactivity of the norbornene double bond. The high strain of the bicyclic system also drives retro-condensation reactions, such as retro-Dieckman and retro-aldol reactions, in substituted norbornene systems, leading to the formation of functionalized cyclopentene (B43876) and pyrrolidine (B122466) scaffolds. nih.gov
Isomerization Phenomena in Norbornene Derivatives
A defining stereochemical feature of substituted norbornene derivatives is the existence of endo and exo isomers. This isomerism arises from the orientation of a substituent at the C-2 or C-3 position relative to the one-carbon bridge (C-7). The exo isomer has the substituent oriented away from the C-7 bridge, while the endo isomer has the substituent pointing towards it.
The stereochemical outcome of norbornene synthesis is often dictated by the reaction pathway. The Diels-Alder reaction between cyclopentadiene (B3395910) and a substituted alkene, a common route to these compounds, typically favors the formation of the endo isomer as the major product. This preference is a classic example of kinetic control, attributed to favorable secondary orbital interactions between the diene and the dienophile in the transition state.
However, the exo isomer is generally the thermodynamically more stable of the two. This increased stability is due to reduced steric hindrance between the endo-substituent and the hydrogen atoms on the C-5 and C-6 positions. Consequently, an equilibrium can be established between the two isomers, which, under the right conditions, can be shifted to favor the more stable exo product. scirp.org
Controlling the stereochemistry is crucial for practical applications. For instance, the reactivity of norbornene monomers in Ring-Opening Metathesis Polymerization (ROMP) is highly dependent on their stereochemistry. Exo-isomers often exhibit higher reactivity and polymerization rates compared to their endo counterparts. scirp.org In the synthesis of photoresist materials, the presence of the endo-isomer can be detrimental, as it may undergo undesired intramolecular cycloaddition to form a lactone, reducing the yield of the desired product. scirp.orgsemanticscholar.org Therefore, methods to control the endo/exo ratio are of significant synthetic importance.
The interconversion between endo and exo isomers is a clear illustration of the principles of kinetic versus thermodynamic control. libretexts.org The initial formation of the less stable endo product in a Diels-Alder reaction is favored because it proceeds through a lower energy transition state, making it the kinetic product. libretexts.org To obtain the more stable thermodynamic product (the exo isomer), the reaction conditions must allow for equilibration. This typically involves providing enough energy (e.g., higher temperature) or a catalytic pathway to overcome the activation barrier for the reverse reaction and the forward reaction to the exo isomer.
Isomerization from the kinetically favored endo isomer to the thermodynamically favored exo isomer can be achieved, particularly for derivatives with an acidic proton at the α-position to a carbonyl group, such as methyl 5-norbornene-2-carboxylate (MNBC). scirp.orgscirp.org This isomerization is often promoted by bases. The mechanism involves the deprotonation of the α-carbon to form a carbanion intermediate. This sp³-hybridized carbanion has a low activation barrier for inversion, allowing for continuous interconversion between the endo and exo configurations until a thermodynamic equilibrium is reached. scirp.orgscirp.org
Research on the isomerization of an endo-rich MNBC mixture (endo/exo = 80/20) has shown that the choice of base is critical. Strong bases, such as sodium tert-butoxide (tBuONa), can rapidly establish a thermodynamic equilibrium (reaching an exo content of approximately 60%) even at room temperature. scirp.orgsemanticscholar.orgresearchgate.net This rapid, base-catalyzed equilibration can be coupled with other processes to achieve high stereoselectivity. For example, by combining the rapid isomerization with a kinetically preferred hydrolysis of the exo-ester (which hydrolyzes faster due to less steric hindrance), a final product mixture highly enriched in the exo-acid can be obtained. semanticscholar.org
| Condition | Favored Product | Controlling Factor | Rationale |
|---|---|---|---|
| Low Temperature, Short Reaction Time (e.g., Diels-Alder) | Endo Isomer | Kinetic Control | The transition state leading to the endo product is lower in energy due to secondary orbital interactions, resulting in a faster reaction rate. libretexts.org |
| High Temperature, Long Reaction Time | Exo Isomer | Thermodynamic Control | Provides sufficient energy to overcome activation barriers, allowing the reaction to reach equilibrium, which favors the more stable exo isomer. libretexts.org |
| Presence of a Strong Base (e.g., tBuONa) | Equilibrium Mixture (enriched in Exo) | Thermodynamic Control | Catalyzes the rapid interconversion between isomers via a carbanion intermediate, allowing the system to quickly reach its thermodynamic equilibrium. scirp.orgsemanticscholar.org |
| Kinetically Selective Hydrolysis (with base) | Exo-Carboxylic Acid | Kinetic/Thermodynamic Coupling | Rapid equilibration of esters is coupled with the faster hydrolysis of the less sterically hindered exo-ester, selectively removing it from the equilibrium and driving the overall reaction toward the exo-acid product. semanticscholar.org |
Catalytic Transformations of this compound
The unique structural and electronic properties of this compound make it an exceptional substrate and reagent in transition metal-catalyzed reactions. Its high strain energy facilitates coordination to metal centers and subsequent insertion reactions. Furthermore, its rigid bicyclic framework prevents β-hydride elimination after migratory insertion, a common terminating step in many catalytic cycles, thus enabling further functionalization pathways.
This combination of features is expertly exploited in the palladium/norbornene cooperative catalysis, often referred to as the Catellani reaction. nih.govnih.gov In this methodology, norbornene serves as a transient mediator or "cocatalyst" that enables the selective functionalization of both the ortho and ipso positions of an aryl halide in a single operation. nih.govbohrium.com The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) species, followed by the insertion of norbornene. The resulting alkylpalladium complex then undergoes a directed ortho-C–H activation to form a stable five-membered palladacycle. This palladacycle acts as a scaffold, directing subsequent reactions before the final product is released through reductive elimination and extrusion of the norbornene molecule. nih.govrsc.org This powerful strategy has been used for a wide range of functionalizations, including alkylation, arylation, and amination of aromatic rings. nih.govbohrium.com
Palladium-catalyzed reactions provide an effective means for the allylation of norbornene and its diene counterpart, norbornadiene, leading to the synthesis of a diverse range of carbocyclic compounds. finechem-mirea.ru These reactions are valuable for constructing complex molecular frameworks through the formation of new carbon-carbon bonds.
The allylation of norbornadiene, in particular, has been studied to understand the factors influencing product selectivity. finechem-mirea.ruresearchgate.net The reaction can proceed through different pathways, and the choice of palladium catalyst, ligands, and reaction conditions can be tuned to favor the formation of specific products. Quantum chemical and kinetic studies have been instrumental in elucidating the mechanisms of these allylation reactions. finechem-mirea.ru The process often involves the formation of η³-allyl palladium complexes which then react with the strained olefin. The selection of the metal catalyst and ligands plays a crucial role in controlling the direction of the reaction and achieving high yields of the desired allylated products. researchgate.net
Transition Metal-Catalyzed Functionalization Reactions
Nucleophilic and Electrophilic Substitution Reactions on Functionalized Norbornenes
Functionalized norbornenes can undergo both nucleophilic and electrophilic substitution reactions, which allow for the introduction of a wide range of functional groups.
Nucleophilic Substitution:
Nucleophilic substitution reactions on brominated norbornene derivatives have been shown to proceed via an electron transfer mechanism. nih.gov For instance, the photoinitiated reactions of compounds like syn-7-bromonorbornene with anions such as Me₃Sn⁻ and Ph₂P⁻ in liquid ammonia (B1221849) result in good yields of the corresponding substitution products. nih.gov The stereochemical outcome of these reactions is a key aspect of their study. nih.gov
Electrophilic Substitution:
The strained double bond of the norbornene system is highly reactive towards electrophiles. evitachem.com Halogenation, such as the addition of bromine (Br₂) or chlorine (Cl₂), across the double bond is a common electrophilic addition reaction that yields dihalogenated derivatives. evitachem.com The stereochemistry of these additions is an important consideration in the functionalization of the norbornene skeleton.
| Reaction Type | Substrate Example | Reagent | Product Example |
| Nucleophilic Substitution | syn-7-Bromonorbornene | Me₃Sn⁻ | syn-7-(Trimethylstannyl)norbornene |
| Electrophilic Addition | This compound | Br₂ | 2,3-Dibromobicyclo[2.2.1]heptane |
Ring-Opening Reactions and Skeletal Rearrangements
The inherent ring strain in the norbornane (B1196662) framework makes its derivatives susceptible to ring-opening reactions and skeletal rearrangements, providing pathways to novel carbocyclic systems. semanticscholar.org
Chemo- and Regioselective Carbon-Carbon Bond Cleavage in Norbornane Derivatives
The strained nature of norbornane derivatives facilitates the cleavage of its carbon-carbon bonds, offering a synthetic route to various substituted cyclopentane (B165970) and cyclohexane (B81311) structures. semanticscholar.org The specific bond that is cleaved can often be controlled through the choice of reagents and reaction conditions, allowing for chemo- and regioselective transformations. semanticscholar.org
For example, the cleavage of the C1-C2 bond in certain norbornane derivatives can lead to the formation of cis-1,3-disubstituted cyclopentanes, which are valuable intermediates in the synthesis of natural products and carbocyclic nucleosides. semanticscholar.org One historical example is the treatment of fenchone (B1672492) with sodamide, which results in a cyclopentane carboxylic acid amide. semanticscholar.org More contemporary methods utilize reagents like samarium(II) iodide (SmI₂) to effect C-C bond cleavage in 1,4-dicarbonyl substituted norbornene derivatives, yielding cis-1,3-disubstituted cyclopentenes in excellent yields. semanticscholar.org
| Substrate | Reagent(s) | Bond Cleaved | Product Type |
| Fenchone | Sodamide | C1-C2 type | Cyclopentane derivative semanticscholar.org |
| 1,4-Dicarbonyl norbornene derivative | SmI₂ | C1-C2 type | cis-1,3-Disubstituted cyclopentene semanticscholar.org |
Retro Diels-Alder Reactions of Norbornene Adducts
The retro-Diels-Alder (rDA) reaction is the reverse of the Diels-Alder cycloaddition and involves the fragmentation of a cyclohexene-type ring into a diene and a dienophile. For norbornene adducts, this reaction provides a method to generate cyclopentadiene and a substituted ethylene (B1197577) derivative. Due to the endothermic nature of this transformation, it often requires harsh reaction conditions. fau.de
However, the activation energy for the rDA reaction can be lowered, allowing it to proceed under milder conditions. This can be achieved through the introduction of substituents or ring strain, or by the use of Brønsted or Lewis acid catalysts. fau.de For instance, the coordination of norbornadiene to a cationic magnesium complex has been shown to significantly accelerate the rDA decomposition, allowing it to occur at room temperature. fau.dersc.org This is a notable example of a Lewis-acid controlled rDA reaction of a substrate that would typically require temperatures well over 300°C to decompose. fau.de
The rDA reaction is a valuable tool for the preparation of unstable molecules and has been applied in the synthesis of bioactive natural products. fau.de Kinetic studies of the thermal rDA of substituted norbornenes have been conducted to understand the factors influencing the reaction rate. cdnsciencepub.com
| Substrate | Catalyst/Condition | Products |
| Norbornadiene Adduct with Phenyl Azide | Heat (>80°C) | Cyclopentadiene and 1-Phenyl-1,2,3-triazole cdnsciencepub.com |
| Norbornadiene | Cationic Magnesium Complex | Cyclopentadienyl complex and Acetylene fau.dersc.org |
Polymerization Chemistry of Bicyclo 2.2.1 Hept 2 Ene
Ring-Opening Metathesis Polymerization (ROMP) of Norbornene and its Derivatives
Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization technique used to synthesize polymers from strained cyclic olefins. Bicyclo[2.2.1]hept-2-ene, commonly known as norbornene, and its derivatives are particularly well-suited substrates for ROMP due to their significant ring strain, which provides the thermodynamic driving force for the polymerization reaction. This process involves a transition metal alkylidene complex that catalyzes the cleavage and reformation of carbon-carbon double bonds within the monomer, leading to the formation of a polymer with the double bonds preserved in the backbone.
Catalytic Systems and Initiator Development in ROMP
The advancement of ROMP has been intrinsically linked to the development of highly efficient and well-defined transition metal catalysts. These initiators offer control over the polymerization process, enabling the synthesis of polymers with specific molecular weights, narrow molecular weight distributions (low polydispersity), and defined stereochemistry. The most prominent catalysts for the ROMP of norbornene are based on ruthenium, molybdenum, and tungsten.
Ruthenium-based catalysts, particularly those developed by Robert H. Grubbs, have become widely used in both academic and industrial settings due to their remarkable tolerance to a wide range of functional groups and their stability in various solvents, including protic media. researchgate.netbeilstein-journals.org These catalysts are typically classified into several "generations" based on their ligand architecture and resulting reactivity.
The first-generation Grubbs catalyst , [RuCl₂(PCy₃)₂(CHPh)], features two tricyclohexylphosphine (PCy₃) ligands. While effective, it often exhibits a relatively slow initiation rate compared to its propagation rate, which can lead to polymers with broader polydispersity indices (PDI), often between 1.3 and 1.5. beilstein-journals.org The mechanism for Ru-based ROMP is dissociative, requiring a phosphine ligand to detach to create a 14-electron intermediate that can then coordinate with the olefin monomer. mdpi.com
The second-generation Grubbs catalyst , [RuCl₂(PCy₃)(IMes)(CHPh)], replaced one PCy₃ ligand with a more strongly donating N-heterocyclic carbene (NHC) ligand, specifically 1,3-bis(2,4,6-trimethylphenyl)-imidazolidinylidene (IMes). This modification significantly increased its catalytic activity, making it comparable to the more sensitive Schrock-type catalysts. beilstein-journals.org However, the initiation can still be slow due to the dissociation of the remaining phosphine ligand. beilstein-journals.org
The third-generation Grubbs catalyst , [RuCl₂(py)₂(IMes)(CHPh)], where 'py' represents pyridine, was designed for faster initiation. The pyridine ligands are more labile than the phosphine ligand in the second-generation catalyst, leading to a much faster formation of the active catalytic species. beilstein-journals.org This results in more controlled polymerizations and polymers with lower polydispersities. beilstein-journals.orgacs.org
Hoveyda-Grubbs catalysts are a further evolution, where one of the ligands is a chelating benzylidene-ether group. The second-generation Hoveyda-Grubbs catalyst, for example, is known for its high stability and is often used when catalyst recovery and reuse are desired. nih.gov
Interactive Table: Comparison of Grubbs Catalyst Generations for Norbornene ROMP
| Catalyst Generation | Key Ligands | Relative Initiation Rate | Activity | Functional Group Tolerance | Typical PDI |
| First (G1) | 2x PCy₃ | Slow | Moderate | Good | 1.3 - 1.5 |
| Second (G2) | 1x PCy₃, 1x NHC | Moderate | High | Excellent | Lower than G1 |
| Third (G3) | 2x Pyridine, 1x NHC | Fast | Very High | Excellent | Low (<1.2) |
| Hoveyda-Grubbs (HG2) | 1x Chelating Ether, 1x NHC | Variable | High | Excellent | Low |
Molybdenum and tungsten alkylidene complexes, often referred to as Schrock catalysts , were among the first well-defined initiators for living ROMP. nih.gov These early transition metal catalysts are known for their very high activity but are also highly sensitive to air and protic functional groups, requiring stringent reaction conditions. beilstein-journals.org
Schrock catalysts, such as Mo(NAr)(CHCMe₂Ph)(OR)₂, where Ar is an aryl group and OR is an alkoxide, are particularly effective for the living polymerization of norbornene and its derivatives. nih.gov This "living" characteristic allows for the synthesis of block copolymers and polymers with precisely controlled molecular weights and very narrow molecular weight distributions. ilpi.com
A key feature of molybdenum and tungsten catalysts is their ability to control the stereochemistry of the resulting polynorbornene. By carefully selecting the ligands on the metal center, it is possible to produce polymers that are highly cis or trans and exhibit specific tacticity (syndiotactic or isotactic). researchgate.netnih.gov For instance, certain molybdenum catalysts can produce highly cis, syndiotactic polynorbornene. researchgate.net Similarly, a bimetallic tungsten complex, Na[W₂(µ-Cl)₃Cl₄(THF)₂], has been shown to be a highly efficient initiator for the ROMP of norbornene, yielding polynorbornene with high cis-stereoselectivity (80%–86% cis). mdpi.com
Interactive Table: Characteristics of Mo and W Catalysts in Norbornene ROMP
| Catalyst Metal | Common Name | Key Features | Stereoselectivity Control | Sensitivity |
| Molybdenum | Schrock Catalyst | High activity, Living polymerization | High (cis/trans, tacticity) | High (air, moisture, protic groups) |
| Tungsten | Schrock-type, others | High activity, Living polymerization, High cis-selectivity | High (cis/trans) | High (air, moisture, protic groups) |
While palladium complexes are highly active catalysts for the vinyl-addition polymerization of norbornene, their application in ROMP is not common. researchgate.net Vinyl-addition polymerization proceeds through the opening of the π-bond of the cycloolefin, leaving the bicyclic structure intact in the polymer backbone. In contrast, ROMP involves the cleavage of a carbon-carbon sigma bond within the ring. Research on bifunctional catalysts containing both ruthenium and palladium has shown that the ruthenium center is responsible for ROMP activity, while the palladium center catalyzes vinyl polymerization. researchgate.netmdpi.com Therefore, palladium-based catalysts are not typically employed as primary initiators for the Ring-Opening Metathesis Polymerization of this compound.
In a living polymerization, each catalyst molecule initiates one polymer chain. For large-scale synthesis, this can be prohibitively expensive due to the cost of the transition metal catalyst. Catalytic ROMP, which uses a substoichiometric amount of catalyst to produce many polymer chains, is made possible by the use of chain transfer agents (CTAs) . CTAs react with the active metal-carbene at the end of a growing polymer chain, terminating that chain and generating a new metal-carbene that can initiate a new polymer chain.
An effective CTA must react with the propagating species at a rate comparable to that of the monomer. rsc.org Various acyclic olefins have been explored as CTAs. Recently, monosubstituted 1,3-dienes and commercially available styrenes have been identified as highly efficient and regioselective CTAs for the ROMP of norbornene derivatives using the third-generation Grubbs catalyst. nih.govrsc.org This allows for a kinetically controlled catalytic process, significantly reducing the required amount of ruthenium catalyst—in some cases by a factor of 1000—making the process more economical and sustainable. nih.gov The use of CTAs provides control over the molecular weight of the polymer, which is determined by the ratio of monomer to CTA.
Examples of effective CTAs for norbornene ROMP include:
1-Hexene researchgate.net
Conjugated 1,3-dienes rsc.org
Styrene and its derivatives nih.gov
5-Vinyl-2-norbornene (acting as both monomer and CTA) acs.org
Mechanistic Investigations of Norbornene ROMP
The catalytic cycle begins with the coordination of the norbornene monomer to the metal alkylidene complex. This is followed by a [2+2] cycloaddition reaction between the monomer's double bond and the metal-carbon double bond of the catalyst. This step forms a highly strained, four-membered ring intermediate known as a metallacyclobutane . mdpi.comwikipedia.org
This metallacyclobutane intermediate is unstable and rapidly undergoes a retro-[2+2] cycloaddition. This ring-opening step cleaves the carbon-carbon bond of the original monomer, incorporating it into the growing polymer chain and regenerating a metal alkylidene species at the new chain end. This new alkylidene is then ready to react with another monomer molecule, propagating the polymer chain. mdpi.com
Kinetic studies on the ROMP of norbornene derivatives using the third-generation Grubbs catalyst have revealed that the rate-determining step is the formation of the metallacyclobutane intermediate . acs.orgnsf.govnih.gov This was determined through kinetic isotope effect studies and supported by DFT calculations. acs.orgnih.gov The stereochemistry of the monomer (exo vs. endo) can also influence the rate of polymerization, potentially through chelation of substituents to the ruthenium center, which can affect the stability of the intermediates and the energy of the transition states. acs.orgnih.gov The structure of the metallacyclobutane intermediate and its subsequent rearrangements are crucial in determining the stereochemistry (cis/trans isomerism and tacticity) of the final polymer. mit.edu
Polymerization Kinetics and Rate Constants Determination
The study of polymerization kinetics for this compound, commonly known as norbornene, and its derivatives is crucial for understanding reaction mechanisms and controlling polymer properties. The determination of rate constants provides quantitative insight into the efficiency of catalytic systems and the influence of monomer structure on polymerization speed.
Kinetic investigations of the Ring-Opening Metathesis Polymerization (ROMP) of norbornene derivatives are often conducted using techniques like 1H NMR spectroscopy. This method allows for real-time monitoring of the disappearance of monomer signals and the appearance of polymer signals, from which reaction rates can be derived. For instance, the kinetics of the metathesis polymerization of three isomeric 2,3-dicarbomethoxy-5-norbornenes have been investigated, revealing significant differences in their reactivity. researchgate.net From such experimental data, homopolymerization rate constants and the activation energies of the metathesis polymerization can be calculated. researchgate.net
A key finding in these kinetic studies is the profound impact of the monomer's stereochemistry on the rate of polymerization. It has been demonstrated that the polymerization rate constant for an endo-substituted monomer, such as the dimethyl ester of endic acid (endo,endo-2,3-dicarbomethoxy-5-norbornene), can be almost two orders of magnitude lower than that of its exo,exo counterpart. researchgate.net This difference is typically attributed to the steric hindrance presented by the endo substituent, which can impede the coordination of the monomer to the metal center of the catalyst.
The rates of polymerization in living systems are often second-order, depending on both the catalyst and monomer concentrations. 20.210.105 Understanding these kinetic parameters is essential for the controlled synthesis of polymers with predictable molecular weights and low polydispersity. 20.210.105
Table 1: Comparative Polymerization Rate Constants for Norbornene Derivatives
| Monomer | Catalyst Type | Rate Constant (k) | Reference |
|---|---|---|---|
| endo,endo-2,3-dicarbomethoxy-5-norbornene | Hoveyda–Grubbs II type | Significantly lower | researchgate.net |
This table is interactive. Click on headers to sort.
Controlled and Living Polymerization Methodologies
The advent of well-defined transition-metal catalysts has enabled the development of controlled and living polymerization methodologies for this compound and its derivatives. uliege.be A "living polymerization" is characterized by the absence of chain transfer and termination steps, allowing for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and the ability to form block copolymers. 20.210.105
Ring-Opening Metathesis Polymerization (ROMP) is a prominent technique for achieving living polymerization of norbornene-type monomers. 20.210.105dtic.mil Key to this control are well-defined initiator systems based on molybdenum, tungsten, and ruthenium. uliege.be
Molybdenum and Tungsten Catalysts: Schrock-type molybdenum and tungsten alkylidene complexes, such as Mo(CH-t-Bu)(NAr)(O-t-Bu)2 (where Ar = 2,6-C6H3-i-Pr2), are highly effective for the living ROMP of functionalized norbornenes. dtic.mil These systems allow for the synthesis of polymers with degrees of polymerization ranging from 5 to 100 while maintaining narrow molecular weight distributions (Mw/Mn = 1.07–1.28). dtic.mil
Ruthenium Catalysts: Grubbs-type ruthenium catalysts, like RuCl2(CHPh)(PCy3)2, are also widely used for living ROMP due to their remarkable tolerance to a wide variety of functional groups. acs.org These catalysts have been successfully employed in the living polymerization of heavily substituted 7-oxanorbornene monomers, yielding polymers with PDIs between 1.06 and 1.29 and controlled molecular weights. acs.org
In a living polymerization, for control to be achieved, the rate of initiation must be faster than or comparable to the rate of propagation. 20.210.105 This ensures that all polymer chains grow simultaneously, leading to a narrow distribution of chain lengths. 20.210.105 The living nature of these polymerizations also allows for the synthesis of complex architectures, such as block copolymers, by the sequential addition of different monomers. 20.210.105
Influence of Monomer Structure and Stereochemistry on Reactivity
The structure of the this compound monomer, particularly the stereochemical placement of substituents, has a dramatic effect on its reactivity in polymerization. The distinction between exo and endo isomers is of paramount importance.
Generally, endo-substituted norbornenes exhibit significantly lower reactivity compared to their exo isomers, especially in insertion polymerization catalyzed by late transition metals like palladium. acs.orgacs.orgnih.govrsc.org This reduced reactivity is often attributed to the steric hindrance caused by the endo substituent, which can interfere with the monomer's approach to the catalyst's active site. acs.org In some cases, the endo functionality can coordinate to the metal center, deactivating the catalyst. rsc.orgresearchgate.net
For example, in addition polymerizations catalyzed by Pd(II)-nitrile complexes, the exo isomers of esters of 2-(hydroxymethyl)bicyclo[2.2.1]hept-5-ene are selectively polymerized, leaving the bulk of the endo isomer unreacted. acs.org Similarly, gas chromatography studies of copolymerization reactions have shown a high preference for the incorporation of the exo isomer into the growing polymer chain. acs.org
The electronic nature of the substituent also plays a role. Monomers with electron-withdrawing groups linked to the bicyclic unit can be less reactive, requiring more active catalytic systems, such as in-situ prepared (η3-allyl)palladium complexes with weakly coordinating counterions like tetrafluoroborate or hexafluoroantimonate. acs.org The inherent ring strain of the this compound framework is the primary driving force for ROMP, but this reactivity can be modulated by substituents. evitachem.com The stereochemistry of substituents can also direct the approach of reagents in other reactions, such as epoxidation, highlighting the significant steric and electronic control exerted by the rigid bicyclic structure. dnu.dp.uaresearchgate.net
Catalytic Rectification-Insertion Mechanisms for Endo-Substituted Monomers
The poor reactivity of endo-substituted norbornenes has historically been a significant challenge in insertion polymerization. nih.govrsc.org To overcome this, a novel mechanism termed the "catalytic rectification-insertion mechanism" has been discovered. nih.govrsc.org
This mechanism is operative with specific tandem catalysts, such as the "naked" allyl Pd+ SbF6− catalyst, which can perform two distinct functions: it catalyzes the 1,2-insertion of the monomer and also facilitates the isomerization of the monomer from the endo to the exo form. nih.govrsc.org
The process bypasses the low reactivity of the endo isomer by converting it to the more reactive exo isomer in situ. During the polymerization of a feedstock consisting purely of an endo-substituted monomer, such as the dimethyl ester of endo-5-norbornene-2,3-dicarboxylic acid, the catalyst "rectifies" half of the endo monomers into their exo counterparts prior to insertion. nih.govrsc.org The result is the formation of a perfectly alternating endo-exo copolymer from an endo-only monomer source. nih.govrsc.org A crucial feature of this mechanism is that two endo units are never inserted consecutively along the polymer chain. nih.govresearchgate.net
This rectification-insertion strategy dramatically expands the scope of monomers available for insertion polymerization, allowing for the efficient polymerization of predominantly endo feedstocks containing a wide variety of polar functional groups, including esters, imides, acids, and alcohols, with very low catalyst loadings. nih.govresearchgate.net
Control of Polymer Microstructure in ROMP
The properties of polymers derived from this compound are heavily dependent on their microstructure. In ROMP, the polymer chain consists of cyclopentenylevinylene repeating units, and the way these units are linked gives rise to two independent types of isomerism that can be controlled: the stereochemistry of the double bond (cis/trans) and the relative configuration of the adjacent cyclopentane (B165970) rings (tacticity). uliege.be
Cis/Trans Double Bond Stereoselectivity
The configuration of the exocyclic double bonds formed during ROMP can be either cis or trans. uliege.be The ratio of cis to trans double bonds is a critical microstructural feature that significantly influences the polymer's properties. This ratio is primarily governed by the choice of the catalyst system—including the metal, its ligands, and any co-catalysts—as well as reaction conditions like temperature. uliege.besemanticscholar.org
Ruthenium Catalysts: Ruthenium-based systems can produce polymers with varying cis/trans content. For example, the [RuCl2(p-cymene)]2 catalyst activated by trimethylsilyldiazomethane can yield high-trans (over 80%) polymers from functionalized norbornadienes. uliege.be
Tungsten Catalysts: Classical tungsten-based catalysts like WCl6 often produce polymers with mixed cis/trans stereochemistry. mdpi.com However, by modifying the co-catalyst, the stereoselectivity can be dramatically altered. For instance, using WCl6 with specific organolithium reagents (RLi) as co-catalysts can increase the cis-double bond content from intermediate levels (σc = 0.47) to nearly all-cis (σc = 0.96). uoi.gr The bulkiness of the R group on the co-catalyst plays a key role in this selectivity. uoi.gr
Dinuclear Complexes: A ditungsten complex, Na[W2(µ-Cl)3Cl4(THF)2], has been shown to initiate the ROMP of norbornene with high cis-stereoselectivity (80%–86%), independent of the reaction conditions. mdpi.com
The distribution of cis and trans bonds along the chain (e.g., blocky vs. random) can also be analyzed, providing further insight into the polymerization mechanism. uoi.grresearchgate.net
Table 2: Influence of Catalyst on Cis/Trans Selectivity in Norbornene ROMP
| Catalyst System | Predominant Stereochemistry | % Cis (σc) | Reference |
|---|---|---|---|
| RuCl3·xH2O/alcohol | Trans | <10% | researchgate.net |
| [RuCl2(p-cymene)]2/TMSD | Trans | ~18% | uliege.be |
| WCl6/MeLi | Mixed | 47% | uoi.gr |
| WCl6/PS-Li | Cis | 96% | uoi.gr |
This table is interactive. Click on headers to sort.
Regio- and Stereotacticity Control (Isotactic, Syndiotactic Dyads)
Tacticity refers to the stereochemical arrangement of the chiral bridgehead carbon atoms along the polymer backbone. uliege.be When a norbornene monomer undergoes ROMP, the two allylic bridgehead carbons in each repeating unit are chiral centers with opposite configurations. uliege.be The relative configurations of these centers in adjacent monomer units define the polymer's tacticity. A meso (m) dyad corresponds to an isotactic placement, while a racemic (r) dyad corresponds to a syndiotactic placement.
Controlling tacticity is a more complex challenge than controlling cis/trans content, but it is achievable with specifically designed catalysts. uliege.beresearchgate.net
Syndiotactic Polymers: Highly cis-syndiotactic polymers of Vince lactam derivatives have been synthesized using a cyclometalated ruthenium complex. researchgate.net Molybdenum and tungsten monoaryloxide pyrrolide (MAP) type initiators can also produce highly cis-syndiotactic (>98%) polymers. researchgate.net
Isotactic Polymers: In contrast, molybdenum and tungsten imido alkylidene catalysts bearing a biphenolate ligand, such as Mo(N-2,6-Me2C6H3)(CHCMe2Ph)(OBiphen), can produce complementary cis-isotactic (>98% cis-it) polymers. researchgate.net
The determination of tacticity is often complex. A common method involves the chemical hydrogenation of the high-cis or high-trans polymer. uliege.be This removes the isomerism associated with the double bonds, and the resulting saturated polynorbornane's 13C NMR spectrum often shows well-resolved signals corresponding to meso (m) and racemic (r) dyads, allowing for an unambiguous determination of the parent polymer's tacticity. uliege.beresearchgate.net Detailed analysis of the olefinic carbons in the unsaturated polymer can also provide information on dyad and triad sequences. researchgate.net
Vinyl-Addition Polymerization of Norbornene Derivatives
Vinyl-addition polymerization of this compound (norbornene) and its derivatives is a significant method for producing polymers with saturated, rigid backbones. This characteristic imparts high thermal and chemical stability, as well as elevated glass transition temperatures to the resulting polynorbornenes. nih.govmdpi.com Unlike ring-opening metathesis polymerization (ROMP), vinyl-addition polymerization involves the opening of the double bond within the bicyclic monomer, leaving the strained ring system intact as a repeating unit in the polymer chain. researchgate.net This route is thermodynamically more favorable than ROMP. acs.org
While the parent norbornene undergoes vinyl-addition polymerization, achieving this with substituted norbornene derivatives can be challenging. rsc.org However, successful polymerization of norbornenes bearing a variety of functional groups—including alkyl, aryl, fluoroaryl, vinyl, bromoalkyl, and ester groups—has been accomplished through careful catalyst selection. nih.govacs.orgresearcher.life The resulting functional polymers are valuable as templates for designing materials with specific properties, such as precursors for anion exchange membranes. nih.govmdpi.com For instance, high-molecular-weight homopolymers from norbornenes with bromoalkyl groups have been synthesized, with number-average molecular weights (Mn) reaching up to 1.4 × 10^6 g/mol . nih.govmdpi.com
The reactivity of substituted norbornene monomers in vinyl-addition polymerization can vary significantly depending on the nature and position of the substituent. For example, in the case of norbornenes with bromoalkyl groups, the monomer's reactivity is influenced by the length of the hydrocarbon linker between the bicyclic unit and the bromine atom; a longer linker leads to higher reactivity. nih.govmdpi.com This is because the proximity of the bromine atom to the double bond can negatively impact the polymerization process. nih.govmdpi.com
Copolymerization Strategies for Poly(norbornene) Systems
Copolymerization is a key strategy to tailor the properties of polynorbornene-based materials. Introducing a more reactive comonomer can be necessary when dealing with substituted norbornenes that exhibit low reactivity in homopolymerization, which often leads to polymers with insufficient molecular weights for practical applications like forming robust films. mdpi.com
Copolymerization with Ethylene (B1197577): A significant area of research is the copolymerization of norbornene with ethylene to produce cyclic olefin copolymers (COCs). These materials are of high commercial interest for applications in optics. mdpi.comippi.ac.ir Metallocene catalysts are often employed for this purpose. mdpi.comippi.ac.ir The reactivity ratios of ethylene and norbornene can differ substantially, with norbornene's reactivity often being much lower. ippi.ac.ir However, the incorporation of the bulky norbornene monomer can significantly increase the molecular weight and the glass transition temperature of the resulting copolymer. ippi.ac.ir Dual-catalyst systems, featuring two different Group 4 metal catalysts with varying monomer selectivity, have been developed to synthesize olefin block copolymers through chain-shuttling copolymerization. mdpi.com
Copolymerization of Norbornene Derivatives: Copolymers can be synthesized from a mixture of norbornene and functionalized norbornenes. For example, α-substituted benzylic complexes of palladium(II) can catalyze the copolymerization of norbornene and alkenyl-norbornenes. researchgate.net This process occurs exclusively through the endocyclic double bond, leaving the pendant double bonds of the alkenyl-norbornene units intact for potential post-polymerization modification. researchgate.net
Block Copolymers: Living polymerization techniques have enabled the synthesis of well-defined block copolymers.
Poly(norbornene) Block Copolymers: Using catalysts like (t-Bu3P)PdMeCl/Li[FABA], block copolymers can be prepared by the sequential addition of different substituted norbornene monomers. This was one of the first examples of well-defined block copolymers of substituted norbornenes created via vinyl-addition polymerization. acs.org
Polyethylene-block-polynorbornene (PE-b-PNB): Amine-imine nickel catalysts that facilitate living polymerization can be used to synthesize PE-b-PNB copolymers. rsc.org This is achieved by first polymerizing ethylene and then sequentially adding norbornene. rsc.org The resulting materials are well-defined block copolymers with low polydispersity (Mw/Mn < 1.16). rsc.org
| Comonomers | Catalyst System Type | Resulting Copolymer | Key Features | Reference |
|---|---|---|---|---|
| Ethylene + Norbornene | Metallocene / TIBA / B(C₆F₅)₃ | Random Cyclic Olefin Copolymer (COC) | Higher norbornene incorporation leads to a linear increase in glass transition temperature. | ippi.ac.ir |
| Ethylene + Norbornene | Dual Group 4 Metal Catalysts | Multi-block Copolymers | Synthesized via chain-shuttling copolymerization, producing defined blocks. | mdpi.com |
| Norbornene + Alkenyl-norbornenes | α-Substituted Benzylic Palladium(II) Complexes | Functional Random Copolymer | Polymerization preserves the pendant double bonds from the alkenyl-norbornene. | researchgate.net |
| Ethylene + Norbornene | Amine-imine Nickel Catalyst | Polyethylene-block-polynorbornene (PE-b-PNB) | Well-defined block copolymer (Mw/Mn < 1.16) via living polymerization. | rsc.org |
| Substituted Norbornene A + Substituted Norbornene B | (t-Bu₃P)PdMeCl / Li[FABA] | Substituted Polynorbornene Block Copolymer | First examples of well-defined block copolymers from substituted norbornenes by vinyl-addition. | acs.org |
Alternative Polymerization Pathways (Cationic, Radical)
Besides transition metal-catalyzed vinyl-addition polymerization, this compound can also be polymerized through cationic and radical mechanisms. researchgate.netresearchgate.net However, these pathways are generally less controlled and are known to produce polymers with different microstructures compared to the 2,3-enchainment seen in vinyl-addition polymerization. researchgate.net
In many instances, radical and cationic polymerization of norbornene derivatives yield low-molecular-weight polymers or oligomers. researchgate.net A key feature of these polymerization mechanisms is the formation of a saturated polymer that has undergone a structural rearrangement, resulting in 2,7-linkages between the monomer units. researchgate.netresearchgate.net This rearrangement contrasts with the 2,3-linked structure obtained from Ziegler-Natta or Palladium-catalyzed vinyl-addition polymerization. researchgate.net
Examples of initiators for these alternative pathways include:
Cationic Polymerization: Lewis acids such as ethylaluminum dichloride can initiate the cationic polymerization of norbornene, leading to the rearranged 2,7-polynorbornene structure. researchgate.netresearchgate.net
Radical Polymerization: Radical catalysts that have a short half-life at the polymerization temperature can also produce the saturated polymer with 2,7-linkages. researchgate.netresearchgate.net
While these methods are less common for producing high-performance, high-molecular-weight polynorbornenes, they represent alternative routes to saturated polymers from this highly strained cyclic olefin. researchgate.net
Advanced Spectroscopic and Characterization Techniques for Bicyclo 2.2.1 Hept 2 Ene Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is the most powerful tool for the structural analysis of norbornene systems in both solution and the solid state. A combination of one-dimensional (1D) and two-dimensional (2D) techniques allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, confirmation of stereochemistry, and the study of dynamic molecular behavior.
High-resolution solution NMR provides a comprehensive picture of the molecular framework of Bicyclo[2.2.1]hept-2-ene and its derivatives. The strained and non-planar structure of the norbornene skeleton results in a complex and informative NMR spectrum.
¹H and ¹³C NMR: The ¹H NMR spectrum of the parent this compound shows distinct signals for the olefinic, bridgehead, and bridge protons. The olefinic protons (H2/H3) typically appear as a multiplet around 6.0-6.2 ppm. The bridgehead protons (H1/H4) are found at approximately 2.8-3.0 ppm. The bridge protons at the C7 position are diastereotopic, with the syn proton (closer to the double bond) appearing at a different chemical shift than the anti proton. The remaining methylene (B1212753) protons also show complex splitting patterns due to their unique spatial relationships. In the ¹³C NMR spectrum, the olefinic carbons are highly deshielded, appearing around 135 ppm, while the bridgehead and methylene carbons resonate at higher fields.
2D NMR Techniques: For substituted norbornenes, where spectra can be highly crowded, 2D NMR is essential for unambiguous assignments. acs.orgresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is used to trace the proton connectivity throughout the bicyclic framework. researchgate.net For instance, COSY cross-peaks will connect the olefinic protons to the bridgehead protons. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations (2-4 bonds) between protons and carbons. acs.orgresearchgate.net It is invaluable for identifying quaternary carbons and piecing together molecular fragments, especially in complex derivatives.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing crucial information about stereochemistry. researchgate.net A key application for norbornene systems is the differentiation between exo and endo isomers. For example, in an endo isomer, a NOESY correlation is often observed between the bridge protons (H7) and the protons of the endo-substituent, a correlation that is absent in the exo isomer. researchgate.net
APT (Attached Proton Test): While largely superseded by HSQC, APT is a 1D experiment that can differentiate between CH, CH₂, and CH₃ groups (which appear as positive peaks) and quaternary carbons (negative peaks). researchgate.net
Interactive Table: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for the this compound Skeleton.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Typical Multiplicity |
|---|---|---|---|
| C1 / C4 (Bridgehead) | ~2.8 - 3.0 | ~41 - 43 | Broad singlet / Multiplet |
| C2 / C3 (Olefinic) | ~6.0 - 6.2 | ~135 - 136 | Multiplet |
| C5 / C6 (Methylene) | ~1.0 - 1.9 | ~24 - 26 | Multiplet |
Note: Chemical shifts are approximate and can vary significantly with substitution.
Variable Temperature (VT) NMR is a powerful technique for studying dynamic processes that occur on the NMR timescale, providing insight into reaction kinetics and mechanisms. acs.orgnih.gov By recording spectra at different temperatures, it is possible to "freeze out" fast exchange processes at low temperatures or accelerate slow ones at high temperatures. researchgate.net
In the context of this compound systems, VT-NMR is applied to study several phenomena:
Conformational Exchange: For substituted norbornenes, VT-NMR can be used to study restricted rotation around single bonds. At low temperatures, separate signals may be observed for different rotamers. As the temperature is raised, these signals broaden and eventually coalesce into a single averaged signal. The temperature of coalescence can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier.
Isomerization Processes: The thermal equilibration between endo and exo isomers of norbornene derivatives, a crucial aspect of Diels-Alder chemistry, can be monitored. ucl.ac.uk VT-NMR allows for the determination of equilibrium constants at various temperatures, yielding thermodynamic parameters (ΔH°, ΔS°) for the isomerization.
Fluxional Processes in Organometallic Complexes: this compound is a common ligand in organometallic chemistry. VT-NMR can be used to study the dynamics of these ligands, such as intramolecular alkene rotation within a metal's coordination sphere. researchgate.net
Reaction Intermediates: By running a reaction at low temperatures inside the NMR spectrometer, it is sometimes possible to observe and characterize transient intermediates that are unstable at room temperature, providing direct mechanistic evidence.
While solution NMR characterizes individual molecules, solid-state NMR (ssNMR) provides information about the structure, packing, and dynamics of materials in the solid state. This is particularly important for poly(norbornene), a polymer produced via ring-opening metathesis polymerization (ROMP) or vinyl-addition polymerization of the norbornene monomer.
Solid-state NMR techniques, such as Cross-Polarization Magic-Angle Spinning (CP/MAS), are used to obtain high-resolution ¹³C spectra of the polymer. Analysis of these spectra reveals key microstructural details:
Tacticity: The stereochemical relationship between adjacent monomer units (dyads) can be classified as meso or racemo. These different arrangements result in distinct chemical shifts for the polymer backbone carbons, allowing for the quantification of the polymer's syndiotacticity or isotacticity. wikipedia.org
Cis/Trans Isomerism: In ROMP polymers, the double bonds formed in the polymer backbone can have either a cis or trans configuration. These isomers give rise to separate signals in the ¹³C ssNMR spectrum, particularly in the olefinic region (~130-135 ppm), enabling the determination of the cis/trans ratio.
Copolymer Composition and Distribution: For copolymers, such as those of norbornene and ethylene (B1197577), ssNMR can help determine the incorporation of each monomer and provide insights into their sequence distribution (e.g., random, alternating, or blocky).
Molecular Dynamics: Solid-state NMR relaxation time measurements (e.g., T₁ and T₁ρ) provide information on the mobility of different parts of the polymer chain. These measurements can be related to bulk material properties, such as the glass transition temperature (Tg) and mechanical strength.
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopic methods probe the bonding and electronic structure of this compound systems, complementing the structural data obtained from NMR.
Infrared (IR) and Raman spectroscopy measure the vibrational modes of a molecule. The frequencies of these vibrations are determined by the masses of the atoms and the strength of the chemical bonds connecting them, making these techniques excellent for identifying functional groups and analyzing molecular structure.
For this compound, the key vibrational modes are associated with the C=C double bond, the C-H bonds, and the various C-C stretching and bending modes of the strained bicyclic skeleton.
The C=C stretching vibration typically appears as a moderate intensity band in the IR spectrum around 1570 cm⁻¹.
The =C-H stretching of the vinyl protons is observed above 3000 cm⁻¹ (typically ~3060 cm⁻¹).
The aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹.
The low-frequency region (below 1600 cm⁻¹) contains a complex series of "fingerprint" bands corresponding to ring bending and torsional modes, which are highly characteristic of the bicyclic structure.
Raman spectroscopy is often complementary to IR, as some vibrational modes that are weak in the IR spectrum (like a symmetrically substituted C=C stretch) can be strong in the Raman spectrum. Detailed analysis of the vibrational spectra, often aided by computational calculations, allows for a complete assignment of the fundamental vibrational frequencies and provides insight into the molecule's force field and conformational properties.
Interactive Table: Selected Vibrational Frequencies (cm⁻¹) for this compound.
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| =C-H Stretch | 3061 | 3060 |
| C=C Stretch | 1571 | 1571 |
| CH₂ Scissor | 1452 | 1449 |
| Ring Deformation | 948 | 949 |
| Ring Deformation | 871 | 873 |
Data sourced from scaled ab initio calculations and experimental spectra.
UV-Visible and fluorescence spectroscopy probe the electronic transitions within a molecule. The parent this compound contains only an isolated, non-conjugated double bond. Its primary electronic transition (π → π*) occurs at high energy, resulting in absorption in the far-UV region (below 200 nm), which is generally not accessible with standard laboratory spectrophotometers. Therefore, the parent compound is not considered a chromophore in the conventional sense and is not fluorescent.
However, these techniques become highly relevant for norbornene derivatives that are functionalized with chromophoric or fluorophoric groups. In these systems, the norbornene unit acts as a rigid, well-defined scaffold to which electronically active groups can be attached. UV-Vis and fluorescence spectra of such derivatives are used to study:
Electronic Properties of Pendants: The absorption and emission maxima provide information about the electronic energy levels of the attached chromophores.
Intramolecular Interactions: If two or more chromophores are attached to the norbornene skeleton, their spatial proximity can lead to through-space electronic interactions, which can be observed as changes in the absorption or fluorescence spectra (e.g., excimer or exciplex formation).
Environmental Sensing: The fluorescence of a norbornene-tethered fluorophore can be sensitive to its local environment (e.g., solvent polarity, pH, binding of metal ions), allowing for the design of molecular sensors.
Polymer Characterization: When norbornene monomers containing fluorescent groups are polymerized, the fluorescence of the resulting polymer can be used to probe polymer conformation and dynamics.
For example, norbornene dicarboximides functionalized with carbazole (B46965) or coumarin (B35378) moieties exhibit distinct absorption and fluorescence spectra characteristic of these pendant groups, making them useful as fluorescent monomers for the synthesis of functional materials via ROMP.
Chromatographic and Other Analytical Techniques
Advanced analytical techniques are indispensable for the characterization of both monomeric this compound and its polymeric derivatives. These methods provide critical insights into properties ranging from molecular weight distribution in polymers to the nanoscale self-assembly of complex macromolecular structures and the solid-state arrangement of crystalline materials.
Size Exclusion Chromatography (SEC) for Polymer Molecular Weight and Dispersity
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful liquid chromatography technique for determining the molecular weight distribution of polymers. collectionscanada.caresearchgate.net The method separates polymer molecules based on their hydrodynamic volume in solution. researchgate.netshimadzu.com The separation mechanism involves a stationary phase consisting of porous beads. shimadzu.combitesizebio.com As the polymer solution passes through the chromatography column, larger molecules are unable to enter the pores and thus elute first. shimadzu.combitesizebio.com Smaller molecules can penetrate the pores to varying degrees, leading to a longer path and later elution times. shimadzu.combitesizebio.com This process effectively sorts the polymer chains by size.
For polymers derived from this compound, typically synthesized via Ring-Opening Metathesis Polymerization (ROMP), SEC is crucial for characterizing the success of the polymerization. It provides key metrics such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ), also known as the polydispersity index (PDI). collectionscanada.ca The dispersity (Đ = Mw/Mn) is a measure of the breadth of the molecular weight distribution; a value close to 1.0 indicates a more uniform population of polymer chains. collectionscanada.ca By calibrating the instrument with polymer standards of known molecular weights, the elution profile of a poly(this compound) sample can be converted into a precise molecular weight distribution.
Below is a representative data table illustrating typical results from an SEC analysis of a poly(this compound) sample.
| Parameter | Description | Value |
| Mn ( g/mol ) | Number-Average Molecular Weight | 52,400 |
| Mw ( g/mol ) | Weight-Average Molecular Weight | 55,100 |
| Mp ( g/mol ) | Peak Molecular Weight | 54,500 |
| Đ (Mw/Mn) | Dispersity (Polydispersity Index) | 1.05 |
| Elution Time (min) | Retention time of the polymer peak | 18.7 |
This interactive table contains representative data for illustrative purposes.
Dynamic Light Scattering (DLS) for Self-Assembly Behavior
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and macromolecules in suspension or solution. nih.gov It is particularly valuable for studying the self-assembly of amphiphilic block copolymers derived from this compound monomers. These copolymers, when placed in a selective solvent, can spontaneously form nanoscale structures such as micelles. researchgate.netresearchgate.net
The DLS technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. nih.gov These fluctuations are caused by the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. nih.gov Analysis of these intensity fluctuations yields the translational diffusion coefficient, which can be related to the hydrodynamic diameter of the particles through the Stokes-Einstein equation. nih.gov
In the context of this compound systems, DLS is used to investigate how changes in copolymer composition, such as the ratio of hydrophilic to hydrophobic blocks, influence the size and aggregation number of the resulting self-assembled micelles. researchgate.net This information is critical for designing and controlling nanostructures for various applications.
The following table presents sample data from a DLS study on block copolymers, showing the effect of block length on micelle size.
| Copolymer Sample | Hydrophobic Block Length (repeat units) | Hydrophilic Block Length (repeat units) | Hydrodynamic Diameter (Dh, nm) |
| BCP-1 | 50 | 50 | 35 |
| BCP-2 | 100 | 50 | 52 |
| BCP-3 | 150 | 50 | 68 |
| BCP-4 | 100 | 100 | 81 |
This interactive table illustrates how DLS can be used to correlate copolymer composition with the size of self-assembled nanostructures.
X-ray Diffraction (XRD) for Crystallinity and Structure Determination
X-ray Diffraction (XRD) is a powerful analytical technique that provides detailed information about the atomic and molecular structure of crystalline materials. utah.edu The technique relies on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are diffracted by the crystal lattice at specific angles, producing a diffraction pattern that is characteristic of the material's structure. utah.edu
For this compound and its derivatives, XRD is essential for unambiguously determining the three-dimensional arrangement of atoms in the solid state. It can confirm the stereochemistry (e.g., endo vs. exo isomers) and provide precise measurements of bond lengths and angles within the strained bicyclic framework.
When applied to polymers of this compound, XRD is used to determine the degree of crystallinity. Most polymers are semi-crystalline, containing both ordered crystalline regions and disordered amorphous regions. utah.edu The XRD pattern of a semi-crystalline polymer consists of sharp Bragg diffraction peaks superimposed on a broad, diffuse background, often called an amorphous halo. utah.edu By integrating the areas under the crystalline peaks and the amorphous halo, the percent crystallinity can be calculated, offering insight into the material's mechanical and thermal properties. utah.edu
The table below shows an example of data derived from an XRD pattern to calculate the crystallinity of a poly(this compound) sample.
| Parameter | Description | Value (arbitrary units) |
| Ac | Integrated area under crystalline peaks | 475 |
| Aa | Integrated area under amorphous halo | 850 |
| Atotal | Total integrated area (Ac + Aa) | 1325 |
| % Crystallinity | (Ac / Atotal) x 100 | 35.8% |
This interactive table demonstrates the calculation of percent crystallinity from XRD data.
Theoretical and Computational Chemistry Studies of Bicyclo 2.2.1 Hept 2 Ene
Density Functional Theory (DFT) Applications
Density Functional Theory has emerged as a powerful and versatile tool for studying the properties of Bicyclo[2.2.1]hept-2-ene and its derivatives. Its application ranges from fundamental electronic structure analysis to the complex modeling of reaction mechanisms and surface interactions.
Electronic Structure and Valence Orbital Analysis
The electronic structure of this compound is a key determinant of its chemical behavior. DFT calculations, often in conjunction with experimental methods like electron momentum spectroscopy (EMS), have provided a detailed picture of its valence orbitals. acs.orgnih.gov
Studies combining EMS and DFT have rigorously tested various theoretical models. It was found that the combination of the Becke-Perdew (BP) functional with a polarized valence basis set of triple-ζ quality (TZVP) offers the best representation of the electron momentum distributions for the 19 valence orbitals of norbornene. acs.orgnih.gov This validated computational model allows for the reliable analysis of the molecule's electronic properties. acs.org
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding reactivity. The HOMO is associated with the π-bond of the double bond, making it susceptible to electrophilic attack, while the LUMO is the corresponding π* antibonding orbital. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and stability of the molecule. DFT calculations are widely used to determine these energy levels and visualize the orbital distributions, which are essential for predicting outcomes in reactions like cycloadditions.
Table 1: Calculated Frontier Orbital Energies for a Norbornene Derivative This table presents example data for a related norbornene derivative, N-benzyloxycarbonyloxy-5-norbornene-2,3-dicarboximide, calculated at the CAM-B3LYP/6-311++G(d,p) level, illustrating the type of data generated in DFT studies.
| Parameter | Energy (eV) |
| HOMO Energy | -7.99 |
| LUMO Energy | -1.77 |
| HOMO-LUMO Gap (ΔE) | 6.22 |
| Data sourced from a study on a norbornene derivative to illustrate typical computational outputs. dergipark.org.tr |
Adsorption Geometries and Energies on Metal Surfaces
The interaction of this compound with metal surfaces is of significant interest for catalysis and materials science. DFT has been employed to investigate the adsorption geometries, energies, and electronic effects of this interaction. A comparative study on palladium surfaces revealed distinct behaviors on Pd(111) and Pd(100). nih.gov
On the Pd(111) surface, this compound can adopt four primary configurations: endo-di-σ, endo-π, exo-di-σ, and exo-π. nih.gov In contrast, on the more corrugated Pd(100) surface, the endo-orientation only allows for di-σ bonding. nih.gov The calculations showed that adsorption energies are noticeably higher on Pd(100) compared to Pd(111), a difference attributed to the surface geometry of Pd(100). nih.gov
The most stable configuration on both surfaces was determined to be the exo-di-σ mode. nih.gov Furthermore, DFT calculations revealed that this energetically favorable configuration is highly mobile on the Pd(111) surface, whereas on Pd(100), molecular migration is hindered by a high activation barrier. nih.gov
Table 2: Calculated Adsorption Energies (Eads) of this compound on Palladium Surfaces
| Surface | Adsorption Configuration | Adsorption Energy (eV) |
| Pd(111) | exo-di-σ | -1.43 |
| Pd(111) | endo-di-σ | -1.21 |
| Pd(111) | exo-π | -0.99 |
| Pd(111) | endo-π | -0.83 |
| Pd(100) | exo-di-σ | -1.89 |
| Pd(100) | endo-di-σ | -1.74 |
| Pd(100) | exo-π | -1.18 |
| Data adapted from Shamsiev et al., J Mol Model, 2023. nih.gov |
Reaction Energy Profiles and Transition State Characterization
DFT is extensively used to map the potential energy surfaces of reactions involving this compound, providing detailed mechanistic insights. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine reaction pathways and activation barriers.
One example is the study of the gas-phase retro-Diels-Alder reaction. DFT calculations using the B3LYP hybrid functional have shown reasonable agreement with experimental activation energies for the thermal decomposition of this compound derivatives. researchgate.net
Another well-studied reaction is the epoxidation of the double bond. DFT calculations (e.g., at the UBHandHLYP/6-31G(d) or RB3LYP/6-311+G(d,p) level) have been used to investigate the stereochemistry of this reaction. researchgate.netnih.gov These studies analyze the transition state geometries to explain the experimentally observed preference for exo-attack of the oxidizing agent. researchgate.net For the parent norbornene, the transition state exhibits a spiro geometry where the peroxy acid is perpendicular to the C=C bond. nih.gov Steric hindrance on the endo face is computationally confirmed as the primary reason for this selectivity. In certain substituted derivatives, hydrogen bonding between a substituent and the oxidant can further stabilize the exo-transition state. researchgate.net
Table 3: Calculated Activation Energies (ΔE‡) for Epoxidation of Norbornene Derivatives with Peroxyformic Acid
| Substrate | Facial Selectivity | ΔE‡ (kcal/mol) |
| This compound | exo | 12.7 |
| This compound | endo | 16.9 |
| Data adapted from a DFT study to illustrate the calculated energy differences between competing pathways. nih.gov |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations have become a reliable tool for predicting spectroscopic properties, which aids in the structural elucidation of new compounds. For derivatives of this compound, DFT methods like B3LYP with the 6-31G* basis set have been successfully used to calculate ¹H and ¹³C NMR chemical shifts and vibrational (IR) frequencies. nih.gov
The calculated spectroscopic data often show good agreement with experimental values, confirming the proposed molecular structures. nih.gov For instance, computed vibrational frequencies, after appropriate scaling, can be compared with experimental IR spectra to assign specific vibrational modes. nih.gov Similarly, calculated NMR chemical shifts provide valuable information for assigning peaks in experimental spectra, which can be particularly complex for rigid bicyclic systems. nih.gov
Advanced Quantum Chemical Calculations
Beyond standard DFT applications, more advanced quantum chemical methods are employed to delve deeper into the fundamental principles governing the structure and reactivity of this compound.
Elucidation of Reactivity Principles and Strain Effects
The exceptional reactivity of the double bond in this compound is a direct consequence of its significant ring strain. acs.org The rigid bicyclic structure forces the geometry around the sp²-hybridized carbon atoms to deviate from the ideal planar configuration. This inherent strain makes the π-bond more accessible and susceptible to a wide range of chemical transformations, including electrophilic additions, cycloadditions, and polymerization reactions.
Advanced computational studies, including modern valence bond theory, have been applied to understand the electronic mechanisms of reactions involving this strained system, such as sigmatropic rearrangements that link it to other bicyclic isomers like Bicyclo[3.2.0]hept-2-ene. liverpool.ac.uk These high-level calculations provide a detailed description of the bond-breaking and bond-forming processes, highlighting how the release of ring strain drives the chemical transformation. The strain not only enhances reactivity but also plays a crucial role in controlling the stereoselectivity of many reactions, as the rigid framework dictates the direction of reagent approach. researchgate.net
Mechanistic Investigations of Catalytic Processes
Theoretical and computational chemistry have become indispensable tools for elucidating the complex mechanisms of catalytic reactions involving this compound, often referred to as norbornene. These studies provide detailed insights into reaction pathways, transition states, and the factors governing selectivity and reactivity, which are often difficult to discern through experimental methods alone. A prominent area of investigation has been the Ring-Opening Metathesis Polymerization (ROMP) of norbornene and its derivatives, a process of significant industrial and academic importance.
Ring-Opening Metathesis Polymerization (ROMP)
The mechanism of ROMP for norbornenyl monomers initiated by ruthenium-based catalysts, such as the Grubbs third-generation precatalyst ([(H₂IMes)(pyr)₂(Cl)₂Ru=CHPh]), has been a subject of detailed computational investigation. These studies, often combining Density Functional Theory (DFT) calculations with experimental kinetic data, have provided a deep understanding of the polymerization process.
A key finding from these investigations is the determination of the rate-determining step of the polymerization. Through a combination of kinetic isotope effect studies and DFT calculations, the formation of the metallacyclobutane intermediate has been identified as the highest energy barrier in the catalytic cycle. acs.orgnih.govnsf.gov This step involves a [2+2] cycloaddition between the alkene of the norbornene monomer and the ruthenium alkylidene complex. mdpi.com
DFT calculations have quantified the transition state energies for the formation of this crucial intermediate. For instance, in the polymerization of norbornene, the transition state energy for metallacyclobutane formation is calculated to be 19.8 kcal/mol. nsf.gov The stereochemistry of the monomer (exo vs. endo) has also been shown to influence the reaction kinetics, a phenomenon that has been rationalized through computational models. Theoretical studies have revealed that endo monomers face a higher energy barrier for the formation of the metallacyclobutane intermediate compared to their exo counterparts. For example, the transition state energy for an endo-ester substituted norbornene was calculated to be 22.3 kcal/mol, higher than the 19.7 kcal/mol for the corresponding exo-ester monomer. nsf.gov This difference is consistent with experimental observations that endo monomers typically polymerize at a slower rate. nsf.gov
The generally accepted mechanism for ROMP involves the following key steps:
Initiation: Coordination of the cyclic olefin to the transition metal alkylidene complex. mdpi.com
[2+2] Cycloaddition: Formation of a four-membered metallacyclobutane intermediate. mdpi.com
Cycloreversion: Ring-opening of the intermediate to generate a new metal alkylidene with the opened monomer attached. mdpi.com
Propagation: Repetition of the coordination, cycloaddition, and cycloreversion steps with subsequent monomer units.
Computational studies have not only confirmed this general pathway but have also shed light on more subtle aspects, such as the influence of ligand architecture on catalytic activity and the potential for side reactions. For instance, kinetic and spectroscopic evidence, supported by theoretical calculations, has pointed to the formation of a six-membered chelate through the coordination of a proximal polymer ester to the ruthenium center, which can impact the rate of polymerization. acs.orgnih.govnsf.gov
| Monomer | Stereochemistry | Calculated Transition State Energy (kcal/mol) |
|---|---|---|
| This compound | - | 19.8 |
| Exo-ester substituted norbornene | Exo | 19.7 |
| Endo-ester substituted norbornene | Endo | 22.3 |
Applications of Bicyclo 2.2.1 Hept 2 Ene and Its Derivatives in Advanced Materials Research
Development of High-Performance Polymeric Materials
Polymers derived from Bicyclo[2.2.1]hept-2-ene are noted for their high thermal stability, chemical resistance, and tunable physical properties, making them ideal candidates for demanding engineering applications. rsc.org The rigid polymer backbone imparted by the bicyclic repeating units leads to materials with high glass transition temperatures and excellent mechanical strength. rsc.orgresearchgate.net
Polymers for Advanced Gas Separation Membranes
Polynorbornenes have emerged as a significant class of materials for gas separation membranes due to their unique combination of high fractional free volume and the ability to tune their chemical structure. promerus.com The performance of these membranes is dictated by their permeability to different gases and their selectivity for specific gas pairs.
Research has shown that modifying the side groups attached to the polynorbornene backbone is a powerful strategy for optimizing gas transport properties. For instance, introducing bulky substituents like trimethylsilyl (B98337) groups can dramatically increase gas permeability. One such polynorbornene derivative exhibited an exceptionally high CO2 permeability of 4350 Barrer, although with a modest CO2/CH4 selectivity of 5.5. mdpi.com Conversely, other modifications aim to enhance selectivity. The incorporation of polar groups or specific functionalities can improve interactions with certain gases, such as CO2, leading to higher selectivity. For example, a polynorbornene membrane synthesized using a dinuclear α-diimine Ni-based catalyst showed CO2 and CH4 permeability values of 63.7 and 5.2 Barrer, respectively, resulting in a CO2/CH4 selectivity of 12.2. researchgate.net
Further strategies involve creating crosslinked rubbery polymer membranes to enhance both performance and stability. A series of membranes prepared via ROMP from norbornene-functionalized poly(ethylene glycol)-block-poly(propylene glycol) (PEG/PPG) and a carbazole-based comonomer demonstrated excellent CO2 separation capabilities. nih.gov These membranes achieved CO2 permeabilities as high as 418.1 Barrer with CO2/N2 and CO2/CH4 selectivities up to 52.0 and 16.0, respectively, approaching the 2008 Robeson upper bound for polymer membrane performance. nih.gov
| Polymer Derivative | Gas Permeability (Barrer)¹ | Selectivity (α) | Reference |
| Polynorbornene with trimethylsilyl groups | P(CO₂) = 4350 | α(CO₂/CH₄) = 5.5 | mdpi.com |
| Polynorbornene with triethylsiloxane pendant group | P(CO₂) = 1350 | α(CO₂/N₂) = 17 | mdpi.com |
| Dinuclear Ni-based Polynorbornene | P(CO₂) = 63.7; P(CH₄) = 5.2 | α(CO₂/CH₄) = 12.2 | researchgate.net |
| PEG/PPG-2CZPImide (6:1) | P(CO₂) = 418.1 | α(CO₂/N₂) = 52.0; α(CO₂/CH₄) = 16.0 | nih.gov |
| Metathesis Polytricyclononenes with tri(n-alkoxy)silyl side groups | P(n-C₄H₁₀) up to 8100 | α(C₄/C₁) = 22-49 | researchgate.net |
¹1 Barrer = 10⁻¹⁰ cm³ (STP) cm / (cm² s cmHg) promerus.com
Polymers for Optoelectronics and Dielectric Applications
Polymers based on this compound are highly valued in microelectronics and optoelectronics for their low dielectric constants, low dielectric loss, and excellent thermal stability. researchgate.netresearchgate.net A low dielectric constant (Dk or ε) is crucial for interlayer dielectric materials as it minimizes signal delay and cross-talk in integrated circuits.
The non-polar nature and high free volume of the polynorbornene backbone contribute to its intrinsically low dielectric properties. These properties can be further enhanced by introducing specific functional groups. For example, incorporating fluorine atoms into the polymer structure is a common strategy to reduce the dielectric constant. A cross-linkable fluorinated polynorbornene, synthesized via ROMP, exhibited a low Dk of 2.39 and a low dissipation factor (Df) of 3.7 × 10⁻³ at a high frequency of 5 GHz. acs.org Another study reported that poly[2-(4-phenylbutyl)-5-norbornene] possessed an excellent dielectric constant of 2.5 and a dielectric loss tangent of 0.0005 at 1 GHz, making it attractive for high-frequency applications. researchgate.net
Conversely, the versatility of ROMP allows for the synthesis of polar polynorbornenes with high dielectric permittivity, which are sought after for applications in sensors and electrical energy generators. nih.govrsc.org By attaching polar ester groups to the norbornene monomer, polymers with high dielectric relaxation strength (up to 19) and thermally switchable dielectric permittivity have been developed. researchgate.netnih.govrsc.org
| Polymer Derivative | Dielectric Constant (ε or Dk) | Dielectric Loss (tan δ or Df) | Frequency | Reference |
| Poly[2-(4-phenylbutyl)-5-norbornene] | 2.5 | 0.0005 | 1 GHz | researchgate.net |
| Cross-linked fluorinated polynorbornene | 2.39 | 3.7 × 10⁻³ | 5 GHz | acs.org |
| Vinyl-addition polymers from dialkyl esters of norbornenedicarboxylic acid | 3.0 - 3.5 | Not specified | 1 MHz | researchgate.net |
| Polar polynorbornene with ester groups (polyNBE) | 3.3 - 8.9 | Not specified | 1 MHz | researchgate.net |
Photoresist Materials for Microfabrication
In the microfabrication of integrated circuits, photoresists are critical materials used to transfer circuit patterns onto semiconductor wafers. Polymers derived from this compound have been developed as advanced photoresists, particularly for deep-UV (e.g., 193 nm ArF) lithography. google.comresearchgate.net Conventional photoresists like novolac resins exhibit strong absorption at this wavelength, rendering them unusable. researchgate.net
Polynorbornene-based resists offer a compelling combination of properties:
High Transparency at 193 nm: The aliphatic cyclic structure of the norbornene unit results in low optical absorption in the deep-UV region. Copolymers of norbornene derivatives with maleic anhydride (B1165640), for instance, show excellent transmittance at 193 nm. researchgate.net
Excellent Etch Resistance: The rigid, carbon-rich bicyclic structure of the polymer backbone provides superior resistance to the plasma etching processes used to transfer the pattern to the underlying substrate. google.comnih.gov This is a significant advantage over many acrylic-based photoresists.
High Glass Transition Temperature (Tg): A high Tg prevents the polymer from flowing during post-baking steps, which is critical for maintaining the sharp, vertical profiles required for high-resolution patterning. google.com
Chemical Amplification: These polymers are often designed for chemically amplified resist systems. They incorporate acid-labile groups, such as t-butyl esters, pendant from the cyclic backbone. google.com Upon exposure to radiation, a photoacid generator (PAG) produces a small amount of acid, which then catalytically cleaves the acid-labile groups during a post-exposure bake, dramatically changing the solubility of the exposed regions and enabling pattern development. google.comresearchgate.net
Researchers have synthesized copolymers of norbornene substituted with steroid derivatives (like t-butylcholate) and maleic anhydride. These materials not only have high thermal stability (up to 260°C) and transparency but also demonstrate better dry-etching resistance than conventional poly(hydroxystyrene) resists, enabling the patterning of features as small as 0.15 µm. researchgate.net
Polymers with Tunable Mechanical and Thermal Properties
The ability to precisely control the mechanical and thermal properties of polynorbornenes through chemical design is a key reason for their use in high-performance materials. rsc.org The inherent rigidity of the polynorbornene backbone results in materials with high glass transition temperatures (Tg) and thermal stability, but often with low ductility. semanticscholar.org However, functionalization of the norbornene monomer allows for the tuning of these properties over a wide range.
Thermal Properties: Unfunctionalized vinyl-addition polynorbornene (VAPNB) has a high decomposition temperature (Td) but also a very high Tg, which limits its processability. rsc.org By copolymerizing norbornene with monomers bearing alkyl, aryl, or aryl ether substituents, the Tg can be systematically lowered, creating a larger service window (the temperature range between Tg and Td). rsc.org This approach has yielded VAPNBs with Tg values greater than 150°C and a Td - Tg window larger than 100°C, comparable to commercial engineering thermoplastics. rsc.org For instance, various substituted polynorbornenes exhibit Td (5% weight loss) above 300°C and Tg values ranging from 134°C to 325°C. researchgate.net
Mechanical Properties: While homopolynorbornene can be brittle, its mechanical properties can be significantly improved. semanticscholar.org Incorporating flexible side chains, such as alkyl groups, can decrease the rigidity of the polymer system, leading to higher elongation-to-break values. semanticscholar.org Conversely, introducing groups that promote strong intermolecular interactions, like hydrogen bonding, can increase stiffness. The introduction of H-bonding aramid side groups into a polynorbornene backbone was shown to increase the room-temperature storage modulus from 1.3 GPa to 1.6 GPa. unifr.ch Certain derivatives, such as those with diester adamantane (B196018) and norbornane (B1196662) substituents, exhibit high modulus (6.5–7.9 GPa) and hardness (0.11–0.38 GPa) as measured by nanoindentation. researchgate.net Furthermore, molecular dynamics simulations have shown that crystalline polynorbornene has an intrinsically low thermal conductivity (0.72 W/mK along the chain direction), a property that is also of interest in materials design. aip.org
| Polymer/Derivative | Glass Transition Temp. (Tg) | Decomposition Temp. (Td, 5%) | Key Mechanical Property | Reference |
| Vinyl-addition polynorbornenes with alkyl/aryl substituents | > 150 °C | Td - Tg > 100 °C | Melt Processable | rsc.org |
| PNBs with diester adamantane/norbornane substituents | 134 - 325 °C | > 300 °C | Modulus: 6.5 - 7.9 GPa | researchgate.net |
| Polynorbornene with lateral aramid groups (10% H-bonding) | 104 °C | > 350 °C | Storage Modulus: 1.6 GPa | unifr.ch |
| Unfunctionalized Polynorbornene | ~37 °C | trans: ~456 °C; cis: ~466 °C | Shape Memory Effect | researchgate.net |
Self-Healing Polymers
The unique chemistry of the bicyclo[2.2.1]heptene framework can be harnessed to create self-healing materials. This is often achieved by incorporating the Diels-Alder reaction and its reversible counterpart, the retro-Diels-Alder (RDA) reaction. The formation of the norbornene ring is itself a Diels-Alder reaction. By designing polymer networks where these linkages can be thermally broken (via RDA) and reformed (via Diels-Alder), materials can be created that repair damage upon heating.
One study has explored the use of 5-Ethylidenethis compound, a derivative of norbornene, in self-healing epoxy matrices. vulcanchem.com When integrated into the polymer network, this compound enables the material to repair cracks through the thermally activated retro-Diels-Alder mechanism. Upon heating, the bonds at a crack interface can break and subsequently reform as the material cools, restoring structural integrity. vulcanchem.com
Supramolecular Assemblies and Functional Nanomaterials
The controlled polymerization of functionalized this compound monomers provides a powerful platform for the bottom-up construction of complex supramolecular structures and functional nanomaterials. Ring-opening metathesis polymerization (ROMP) is particularly well-suited for this purpose as it is a "living" polymerization technique, allowing for precise control over polymer molecular weight, architecture (e.g., block copolymers), and end-group functionality. acs.org
A notable example is the synthesis of polymers with cycloparaphenylene (CPP) side chains. nih.govacs.org CPPs are "carbon nanohoops" that represent segments of carbon nanotubes. By attaching a norbornene group to CPPs of different diameters, researchers have created monomers that can be polymerized via ROMP. This yields soluble, sp2-carbon-dense polymers whose fluorescence and supramolecular assembly behavior can be tuned by controlling the sequence and composition of the CPP units in the polymer chain. nih.govacs.org This work bridges the gap between discrete small molecules and functional carbon nanomaterials.
Furthermore, the synthesis of amphiphilic block copolymers using norbornene-based monomers is a well-established route to functional nanostructures. researchgate.net These polymers, containing both hydrophilic and hydrophobic blocks, can self-assemble in solution to form a variety of nano-objects, including spherical micelles, worm-like micelles, and vesicles. These assemblies have found use in fields such as nanomedicine and catalysis. For example, multicompartment micelles have been prepared from poly(norbornene)-based amphiphilic bottlebrush copolymers, where different catalytic sites (acid and base) are isolated in discrete domains within the micelle. researchgate.net
Norbornene-Functionalized Hydrogels and Microgels
Norbornene-functionalized hydrogels and microgels are a class of materials that have garnered significant interest for biomedical applications, such as tissue engineering and drug delivery. nih.gov The incorporation of the norbornene moiety into polymer backbones allows for the formation of hydrogels through efficient and controllable cross-linking reactions, most notably thiol-ene photo-click chemistry. researchgate.net This method involves the light-mediated reaction between multifunctional norbornene-modified polymers and thiol-containing crosslinkers. researchgate.net
One notable example involves the functionalization of chitosan, a biocompatible polysaccharide, with norbornene (CS-nb). These CS-nb polymers can form supramolecular hydrogels through a UV-triggered self-assembly process in the presence of a photoinitiator. nih.gov Interestingly, these hydrogels exhibit pH-responsive swelling behavior, and their mechanical properties can be tuned by altering the stereochemistry (endo- or exo-) of the norbornene derivative used. nih.gov Furthermore, these hydrogels possess nanopores within their structure, a feature that is advantageous for potential drug delivery applications. nih.gov This self-assembly mechanism has also been utilized to create microgels with sizes in the range of 100-150 nm. nih.gov
Key features of norbornene-functionalized chitosan hydrogels are summarized in the table below.
| Property | Description | Reference |
| Formation | UV-triggered self-assembly of norbornene-functionalized chitosan (CS-nb) with a photoinitiator. | nih.gov |
| Swelling Behavior | pH-responsive. | nih.gov |
| Tunability | Mechanical properties can be adjusted by the stereochemistry of the norbornene derivative. | nih.gov |
| Structure | Possess nanopores, beneficial for drug delivery. | nih.gov |
| Microgel Formation | Self-assembly can produce microgels of 100-150 nm. | nih.gov |
Polymerization Induced Self-Assembly (PISA) for Controlled Morphologies
Polymerization Induced Self-Assembly (PISA) is a powerful technique for the one-pot synthesis of block copolymer nanoparticles with various morphologies, such as spheres, worms, and vesicles. This method involves chain-extending a soluble polymer block (a macro-initiator) with a second monomer that forms an insoluble block. As the second block grows, it becomes insoluble in the reaction medium, triggering self-assembly of the block copolymers into nanoparticles.
While much of the PISA literature focuses on chain-growth polymerizations like Reversible Addition-Fragmentation chain Transfer (RAFT), Ring-Opening Metathesis Polymerization (ROMP) has been effectively employed in PISA (ROMP-PISA) to create unique polymer architectures from monomers like norbornene. The high reactivity of norbornene and its derivatives, driven by their high ring strain, makes them excellent candidates for ROMP. mater-rep.com This approach allows for the synthesis of amphiphilic block copolymers that can self-assemble in situ. For example, a hydrophilic block, such as one derived from a norbornene-poly(ethylene glycol) (PEG) macromonomer, can be chain-extended with a hydrophobic norbornene-based monomer. tmu.edu.tw As the hydrophobic block grows, the copolymer self-assembles into micelles or other morphologies in a selective solvent. tmu.edu.tw
Recently, a PISA-assisted "grafting-from" strategy has been developed to synthesize molecular bottlebrush block copolymers. acs.org This involved the sequential ROMP of a norbornene-PEG macromonomer and a norbornene-functionalized chain transfer agent to create a macro-initiator. acs.org This macro-initiator was then used in a RAFT dispersion polymerization to grow side chains, leading to the formation of bottlebrush block copolymers with controlled morphologies. acs.org
Design of Carbon Nanomaterials (e.g., Cycloparaphenylenes)
The precise synthesis of carbon nanomaterials with well-defined structures and properties remains a significant challenge. This compound derivatives have been instrumental in a bottom-up approach to construct complex carbon-based materials. mater-rep.com This strategy combines organic synthesis with controlled polymer synthesis to create soluble, sp²-carbon-dense polymers. mater-rep.com
A key development in this area is the design of norbornene-functionalized cycloparaphenylenes (CPPs). mater-rep.com CPPs are "carbon nanohoops" that correspond to segments of armchair carbon nanotubes. mater-rep.com By attaching a polymerizable norbornene unit to these CPP macrocycles, researchers have been able to synthesize homopolymers, as well as block and statistical copolymers, using Ring-Opening Metathesis Polymerization (ROMP). mater-rep.comnih.gov This method provides a high degree of structural control over the resulting polymers. mater-rep.com
The polymerization of these norbornene-functionalized CPPs (nb-CPPs) allows for the creation of polymers with side chains of precise cyclic structures and varying sizes. mater-rep.com The resulting materials are soluble and exhibit tunable fluorescence emission and supramolecular responses that are dependent on the composition and sequence of the CPP units in the polymer chain. mater-rep.comsemanticscholar.org This work represents a significant step toward bridging the gap between small-molecule synthesis and the production of functional, well-defined carbon-based materials. mater-rep.comsemanticscholar.org
| Monomer | Polymerization Method | Resulting Polymer Architecture | Key Properties | Reference |
| nb mdpi.comCPP | ROMP | Homopolymer | Soluble, sp²-carbon-dense | mater-rep.com |
| nb acs.orgCPP | ROMP | Homopolymer | Tunable fluorescence | mater-rep.com |
| nb rsc.orgCPP | ROMP | Homopolymer | Supramolecular responses | mater-rep.com |
| nb mdpi.comCPP and nb rsc.orgCPP | ROMP | Block and statistical copolymers | Controlled structure | mater-rep.com |
Applications in Ion Exchange Membranes and Optical Materials
Norbornene-based polymers are finding increasing use in the fabrication of high-performance ion exchange membranes and optical materials due to their desirable physical and chemical properties.
Ion Exchange Membranes: Anion exchange membranes (AEMs) are crucial components in electrochemical devices like fuel cells. acs.org Polymers derived from norbornene are being explored for AEMs due to their potential for high ionic conductivity and chemical stability. nih.gov For instance, crosslinked polynorbornene-based AEMs have been synthesized through ROMP of norbornene derivatives containing perfluorinated side chains. nih.gov These membranes exhibit good dimensional stability, with inhibited swelling, high tensile strength, and high water uptake. nih.gov The presence of the flexible polymer backbone and the perfluorinated side chains promotes ion gathering and microphase separation, leading to high hydroxide conductivity even at low ion content. nih.gov In another approach, vinyl addition polymerization of functionalized norbornenes has been used to create well-defined multiblock copolymers for AEMs. acs.org These block copolymers can self-assemble into nanostructures that facilitate efficient ion transport. acs.org
Optical Materials: The rigid bicyclic structure of the norbornene repeating unit imparts a high glass transition temperature (Tg) to its polymers, which is advantageous for optical applications. promerus.com Norbornene-based polymers are typically amorphous, leading to low birefringence and high optical clarity. promerus.com These properties make them suitable for use in various optical films and components. For example, films made from norbornene-based polymers can be used as retardation films in liquid crystal displays (LCDs). google.com By stretching the polymer film, the main chains of the polynorbornene can be aligned, inducing a controlled phase difference in transmitted light. google.com Additionally, these polymers are being investigated for applications such as optical waveguides, light guide plates, and transparent conductive films. google.comkyushu-u.ac.jp
Contributions to Sustainable Chemical Processes and Materials Recycling
The development of sustainable chemical processes and effective materials recycling strategies is a critical aspect of modern polymer science. The unique chemical nature of norbornene-containing polymers offers opportunities for chemical recycling, particularly for copolymers with commodity plastics like polyethylene.
Strategies for Chemical Recycling of Norbornene-Ethylene Copolymers
Poly(ethylene-co-norbornene) copolymers, also known as cyclic olefin copolymers (COCs), are materials with enhanced properties compared to polyethylene (PE) alone, including higher thermal stability and mechanical rigidity. google.comrsc.org While these properties are beneficial for various applications, they also present challenges for recycling. However, research has shown that the incorporation of norbornene into the polyethylene backbone can facilitate chemical recycling. google.comrsc.org
Studies on the thermal and thermo-oxidative degradation of these copolymers have revealed that while they are more stable than neat polyethylene, their degradation exhibits a lower activation energy. google.comrsc.org This finding is significant for chemical recycling, as it suggests that the process of breaking down the copolymers into their constituent monomers or other valuable chemical feedstocks would require less energy compared to the recycling of polyethylene. google.comrsc.org This could make the chemical recycling of norbornene-ethylene copolymers a more economically viable and environmentally friendly process. rsc.org The goal of such chemical recycling is to recover the initial monomers, which can then be used to produce new materials with the same properties as those made from virgin feedstocks. google.comrsc.org
| Property | Poly(ethylene-co-norbornene) | Neat Polyethylene | Implication for Chemical Recycling | Reference |
| Thermal Stability | Higher | Lower | Suitable for applications requiring higher temperatures. | google.comrsc.org |
| Thermo-oxidative Stability | Higher | Lower | Enhanced durability during use. | google.comrsc.org |
| Degradation Activation Energy | Lower | Higher | Chemical recycling would require lower energy consumption. | google.comrsc.org |
Q & A
What are the common synthetic routes for bicyclo[2.2.1]hept-2-ene and its derivatives?
Basic Research Focus
this compound (norbornene) is typically synthesized via Diels-Alder reactions between cyclopentadiene and ethylene. For derivatives like 2-bromo- or 2-carboxy-substituted analogs, post-functionalization is achieved using reagents such as bromine (electrophilic addition) or potassium permanganate (oxidation) . Pyrolysis of diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate at 140–160°C under vacuum yields bicyclo[2.1.0]pentane, demonstrating strained bicyclic system reactivity .
How does stereochemical control in epoxidation of this compound derivatives depend on substituent effects?
Advanced Research Focus
Epoxidation of norbornene derivatives exhibits strong exo-selectivity (>90%) due to steric hindrance on the concave (endo) face. Bulky substituents (e.g., 7-syn-alkyl groups) amplify this effect by restricting endo attack. For example, 5-butyl-norbornene derivatives show near-exclusive exo-epoxide formation under mCPBA conditions, validated via NMR and X-ray crystallography . Computational modeling (DFT) can predict regioselectivity by analyzing transition-state strain and orbital interactions.
What spectroscopic techniques are critical for characterizing this compound derivatives?
Basic Research Focus
1H and 13C NMR are essential for identifying bridgehead protons (δ 1.5–2.5 ppm) and olefinic carbons (δ 120–140 ppm). IR spectroscopy confirms functional groups (e.g., C=O stretches at ~1700 cm−1 for carboxylic acid derivatives). Mass spectrometry (EI or ESI) verifies molecular ions (e.g., m/z 94 for norbornene) and fragmentation patterns. For stereochemical analysis, NOESY correlations distinguish exo/endo configurations .
How can researchers resolve contradictions in reactivity data for norbornene in Diels-Alder reactions?
Advanced Research Focus
Discrepancies in reaction rates or regioselectivity often arise from solvent polarity, catalyst choice, or competing pathways. For example, Lewis acids like BF3·Et2O enhance electrophilicity in dienophiles, accelerating norbornene cycloadditions. Contradictory reports on endo/exo ratios can be addressed by isolating intermediates (e.g., zwitterionic species) via low-temperature NMR or trapping experiments . Meta-analyses of solvent effects (e.g., toluene vs. THF) and computational docking studies (using Gaussian or ORCA) further clarify mechanistic nuances.
What safety protocols are recommended for handling this compound in laboratory settings?
Basic Research Focus
Norbornene is flammable (Flash Point: 28°C) and requires storage under inert gas (N2/Ar). Use explosion-proof refrigerators for long-term preservation. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory due to potential respiratory irritation. Spills should be neutralized with inert adsorbents (vermiculite) and disposed of as hazardous waste .
How do electron-withdrawing groups influence ring-opening reactions of norbornene epoxides?
Advanced Research Focus
Electron-withdrawing groups (e.g., -CO2H, -NO2) at the 2-position stabilize carbocation intermediates during acid-catalyzed epoxide ring-opening, favoring trans-diaxial products. For example, 2-carboxynorbornene epoxide reacts with H2SO4 to yield 1,2-diols with >95% stereochemical retention, confirmed by chiral HPLC . Contrastingly, electron-donating groups (e.g., -OAc) promote Wagner-Meerwein rearrangements, leading to bicyclic alcohol derivatives. Kinetic isotope effects (KIE) and isotopic labeling (2H/13C) elucidate these pathways.
What role does this compound play in polymer chemistry?
Basic Research Focus
Norbornene is a key monomer in ring-opening metathesis polymerization (ROMP) using Grubbs catalysts, producing polynorbornenes with high thermal stability (Tg > 300°C). Functionalized derivatives (e.g., 5-trimethoxysilyl-norbornene) enable crosslinked hydrogels for biomedical applications. Characterization via GPC (Mw/Mn < 1.1) and DSC (Tm ~ 465°C) ensures controlled polymer architecture .
How can computational methods predict regioselectivity in electrophilic additions to norbornene?
Advanced Research Focus
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for electrophilic attacks. For bromination, the exo pathway is favored by 8–12 kcal/mol due to reduced steric clash, aligning with experimental yields of 2-bromonorbornene (>85%) . Machine learning tools (e.g., Chemprop) trained on PubChem datasets predict reactivity trends for novel substituents, accelerating catalyst design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
